Thalidomide-5-O-C5-NH2 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H22ClN3O5 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |
InChI Key |
SOARARVJMPMSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Thalidomide-5-O-C5-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-O-C5-NH2 hydrochloride is a synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule is a bifunctional linker-ligand conjugate, incorporating the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a 5-carbon alkyl amine linker via an ether linkage. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine serves as a versatile attachment point for a ligand targeting a specific protein of interest. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, its mechanism of action in PROTACs, and detailed experimental protocols for its application and characterization. While specific peer-reviewed data for this exact molecule is limited, this guide consolidates information from closely related analogs to provide a robust framework for its use in research and development.
Introduction: The Role in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This compound serves as a crucial building block in the construction of CRBN-recruiting PROTACs. The thalidomide moiety provides the binding anchor to CRBN, while the ether-linked C5 amine chain offers a flexible and chemically accessible point for conjugation to a POI-targeting ligand. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 5-((5-aminopentyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C₁₈H₂₂ClN₃O₅ |
| Molecular Weight | 395.84 g/mol |
| Appearance | Solid |
| Primary Function | E3 Ligase (CRBN) Ligand-Linker Conjugate for PROTAC Synthesis |
| Key Structural Features | Thalidomide core, C5 ether linker, terminal primary amine |
Mechanism of Action in a PROTAC Context
The central mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data
Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| (S)-Thalidomide | ~250 nM (Kd)[1] | Surface Plasmon Resonance |
| (R)-Thalidomide | ~2.5 µM (Kd)[1] | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50)[1] | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50)[1] | Time-Resolved FRET |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
PROTAC Degradation Efficacy
While comprehensive data for PROTACs specifically using this compound is scarce in peer-reviewed publications, a commercially available PROTAC, "PROTAC HDAC8 Degrader-2," is reported to be synthesized from a "Thalidomide-NH-C5-NH2" conjugate.[2][3] This provides a valuable, albeit vendor-reported, data point for the application of this linker-ligand system.
| PROTAC Name | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9[2][3] | N/A | N/A |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. N/A: Not available in the public domain.
Experimental Protocols
Synthesis of Thalidomide-5-O-C5-NH2
Step 1: Synthesis of tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)pentyl)carbamate
-
To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add tert-butyl (5-bromopentyl)carbamate (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.
Step 2: Synthesis of Thalidomide-5-O-C5-NH2 (Deprotection)
-
Dissolve the Boc-protected intermediate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, e.g., 20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, Thalidomide-5-O-C5-NH2. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent like ether or dioxane.
PROTAC Synthesis via Amide Bond Formation
The terminal amine of this compound is readily conjugated to a POI ligand containing a carboxylic acid via standard amide coupling.
-
Reagent Preparation : In a dry reaction vial under an inert atmosphere, dissolve the POI ligand with a carboxylic acid moiety (1.0 eq) in anhydrous DMF. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Neutralization and Activation : To the solution of the POI ligand, add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). The base will also neutralize the hydrochloride salt of the thalidomide linker. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Coupling Reaction : Add the solution of Thalidomide-5-O-C5-NH2 to the activated POI ligand solution.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.
-
Work-up and Purification : Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization : Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer : Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its structure offers a reliable CRBN-binding moiety and a flexible, readily conjugatable linker for attachment to a wide variety of POI ligands. While specific, publicly available quantitative data for this exact molecule is limited, the well-understood mechanism of thalidomide-based PROTACs and the data from closely related analogs provide a strong basis for its application. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of novel PROTACs, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-5-O-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-5-O-C5-NH2 hydrochloride is a crucial synthetic building block in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the mechanism of action, supported by comparative quantitative data, detailed experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis and evaluation, and visual diagrams of the associated biological pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a key component in the construction of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. The core of its mechanism of action lies in its thalidomide moiety, which binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] The C5 amine linker provides a versatile attachment point for a ligand that targets a specific POI.
The resulting PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data on C5-Linked Thalidomide-Based PROTACs
While specific quantitative data for PROTACs synthesized using this compound is not abundant in publicly available literature, comparative studies have been conducted on PROTACs with linkers attached at the C5 position of the thalidomide scaffold. The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
The choice of linker attachment point on the thalidomide moiety significantly influences the potency of the resulting PROTAC. Generally, linkers attached at the C4 position of the phthalimide (B116566) ring have shown greater degradation potency in some studies compared to those at the C5 position. However, C5-linked PROTACs remain highly effective degraders.
| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C4 | PEG | 1.8 | >95 | [4] |
| BRD4 | C5 | PEG | 25 | ~80 | [4] |
| BTK | C4 | Alkyl | 0.5 | >90 | [4] |
| BTK | C5 | Alkyl | 8 | ~85 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PROTACs using thalidomide-based building blocks and for the key experiments to evaluate their efficacy.
Synthesis of a PROTAC using a Thalidomide-C5-NH2 Linker
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized protein of interest (POI) ligand with this compound.
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and generate the free amine.
-
To the solution of the POI ligand, add the amide coupling reagents (e.g., HATU, 1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Slowly add the solution of Thalidomide-5-O-C5-NH2 to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
Western Blot for PROTAC-Induced Protein Degradation (DC50 Determination)
This is a fundamental technique to quantify the dose-dependent degradation of a target protein.[5]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples, add Laemmli sample buffer, and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Strategic Role of Thalidomide-5-O-C5-NH2 in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are designed to harness the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and cellular activity. Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex, is one of the most extensively utilized E3 ligases in PROTAC design.[1][2] This is largely due to the availability of well-characterized and potent small molecule ligands, such as thalidomide (B1683933) and its analogs.[2]
Thalidomide-5-O-C5-NH2: A Key Building Block for CRBN-Recruiting PROTACs
Thalidomide-5-O-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a pivotal role in the construction of CRBN-recruiting PROTACs.[2][3] It incorporates the thalidomide moiety, which serves as the CRBN-binding element, connected to a 5-carbon alkyl linker with a terminal primary amine.[2] This terminal amine provides a versatile chemical handle for conjugation to a ligand for a protein of interest, thereby forming a complete PROTAC molecule.[2] The C5 alkyl chain offers a degree of flexibility and a specific spatial orientation that can influence the formation and stability of the ternary complex, which are crucial for efficient protein degradation.[2]
Mechanism of Action of Thalidomide-Based PROTACs
PROTACs that incorporate the thalidomide moiety function by co-opting the CRL4-CRBN E3 ubiquitin ligase complex.[2] The thalidomide portion of the PROTAC binds to CRBN, and the other end of the molecule binds to the target protein.[2] This induced proximity brings the target protein into the vicinity of the E3 ligase complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]
Quantitative Data on PROTACs Utilizing Thalidomide-5-O-C5-NH2
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[2] While specific degradation data for PROTACs using the C5-aminoalkyl linker on the phthalimide (B116566) ring is less abundant in publicly available literature, some quantitative data on binding affinity and degradation has been reported.[2][4]
Table 1: Binding Affinity of a Fondaparinux-Based PROTAC
A study by Wu et al. described the synthesis of PROTACs for potential anti-inflammatory applications by conjugating fondaparinux (B3045324) sodium with various E3 ligase ligands, including one incorporating "Thalidomide-NH-C5-NH2". The binding affinity of this PROTAC to its target proteins was determined by Surface Plasmon Resonance (SPR).[4]
| PROTAC Component (E3 Ligase Ligand) | Target Protein | Dissociation Constant (KD) |
| Thalidomide-NH-C5-NH2 | CCL5 | 4.75 x 10⁻⁶ M |
| Thalidomide-NH-C5-NH2 | IL-6 | 1.13 x 10⁻⁵ M |
| Data summarized from Wu R, et al. (2025).[4] |
Table 2: Degradation Performance of a Commercial PROTAC
A commercially available PROTAC, "PROTAC HDAC8 Degrader-2," is described as being synthesized using a "Thalidomide-NH-C5-NH2" conjugate. The vendor reports the following degradation data.[4]
| PROTAC Name | Target Protein | Cell Line | DC50 |
| PROTAC HDAC8 Degrader-2 | HDAC8 | Not Specified | 8.9 nM |
| Data as reported by the vendor. Primary research publication with full details is not publicly available.[4] |
Table 3: Representative Degradation Data for Other CRBN-Recruiting PROTACs
For comparative purposes, the following table summarizes degradation data for various CRBN-recruiting PROTACs with different linkers and targets. This data highlights the range of potencies and efficacies that can be achieved with thalidomide-based degraders.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax |
| BTK | PROTAC 46 | HBL1 | 6.3 nM | >90% |
| BCL-XL | PROTAC 171 | MOLT-4 | 63 nM | 90.8% |
| SHP2 | PROTAC 191 | MV4;11 | 6.02 nM | >90% |
| Data is representative of various CRBN-recruiting PROTACs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of PROTACs. The following sections provide protocols for key experiments.
Synthesis of Thalidomide-5-O-C5-NH2
A potential synthetic route to Thalidomide-5-O-C5-NH2 can be adapted from general methods for the preparation of 4-amino-thalidomide derivatives.[5]
Step 1: Synthesis of 4-((5-azidopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials: 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 1-azido-5-bromopentane (B8233741), potassium carbonate, DMF, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in DMF, add potassium carbonate.[5]
-
Add 1-azido-5-bromopentane and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[5]
-
After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
-
Step 2: Reduction of the Nitro and Azido Groups
-
Materials: Product from Step 1, 10% Palladium on carbon, ethanol (B145695) or methanol.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol or methanol.[5]
-
Add 10% Palladium on carbon as a catalyst.[5]
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete.[5]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, Thalidomide-5-O-C5-NH2.[5]
-
General Experimental Workflow for PROTAC Characterization
A thorough experimental workflow is crucial to validate the efficacy and mechanism of a PROTAC synthesized using "Thalidomide-NH-C5-NH2".[1]
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the dissociation constant (KD) of the PROTAC-target protein interaction.[4]
-
Materials: CM5 sensor chip, amine coupling kit (NHS, EDC, ethanolamine-HCl), target protein, PROTAC molecule, running buffer (e.g., PBS-P).[4]
-
Procedure:
-
Chip Immobilization: Immobilize the target protein on a CM5 sensor chip using standard amine coupling chemistry. Block unreacted sites with ethanolamine.[4]
-
Analyte Injection: Serially dilute the PROTAC molecule in running buffer to a range of concentrations. Inject each concentration over the sensor chip surface for a set time to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.[4]
-
Data Analysis: Analyze the resulting sensorgram data using appropriate software. A 1:1 binding model is typically used to fit the data and determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
-
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation/Western Blot)
-
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein in a cellular context.[1]
-
Materials: Cells co-transfected with plasmids for the POI and epitope-tagged ubiquitin (e.g., HA-Ub), PROTAC and vehicle control, proteasome inhibitor (e.g., MG132), lysis buffer, antibody against the POI for immunoprecipitation, Protein A/G agarose (B213101) beads, wash buffer, antibodies for Western blot detection.[1]
-
Procedure:
-
Co-transfect cells with plasmids expressing the POI and tagged ubiquitin.[1]
-
Treat the cells with the PROTAC or vehicle control in the presence of a proteasome inhibitor for a specified time.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an antibody against the ubiquitin tag (e.g., anti-HA) to detect ubiquitinated POI. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Protocol 3: Protein Degradation Assay via Western Blot
-
Objective: To quantify the degradation of the target protein in cultured cells following PROTAC treatment.
-
Materials: Cell line expressing the POI, PROTAC, vehicle control (e.g., DMSO), cell culture reagents, lysis buffer, BCA protein assay kit, SDS-PAGE and Western blot reagents, primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH), HRP-conjugated secondary antibody, ECL substrate, and an imaging system.[1]
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.[6]
-
Protein Quantification and Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[5]
-
Immunodetection: Probe the membrane with primary antibodies against the POI and a loading control, followed by HRP-conjugated secondary antibodies.[5]
-
Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.[7]
-
Conclusion
Thalidomide-5-O-C5-NH2 is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase.[2] Its C5-aminoalkyl linker provides a strategic attachment point for a variety of target-binding ligands, enabling the development of degraders for a wide range of proteins.[2] The rational design of PROTACs using this and other linker-E3 ligase ligand conjugates, coupled with rigorous experimental validation through detailed protocols as outlined in this guide, represents a promising avenue for the development of novel therapeutics for various diseases. While specific, comprehensive quantitative degradation data for PROTACs utilizing this particular linker remains somewhat limited in the public domain, the available information and the broader success of thalidomide-based degraders underscore its significance in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide-5-O-C5-NH2 as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a key player in this technology. Small molecules based on thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) are well-established ligands for CRBN.[1] This technical guide focuses on Thalidomide-5-O-C5-NH2, a derivative of thalidomide functionalized with a 5-carbon linker terminating in an amine group, designed for the synthesis of CRBN-recruiting PROTACs. The terminal amine provides a versatile point of attachment for a POI-targeting ligand.[2][3]
This document will delve into the mechanism of action, quantitative binding data of related compounds, detailed experimental protocols for characterization, and visual representations of the key pathways and workflows relevant to the application of Thalidomide-5-O-C5-NH2 in targeted protein degradation.
Mechanism of Action: The CRL4-CRBN Pathway and PROTAC-Mediated Degradation
The therapeutic effects of thalidomide and its derivatives are mediated through their binding to Cereblon.[4] In the context of a PROTAC, the thalidomide moiety of Thalidomide-5-O-C5-NH2 serves to recruit the CRL4-CRBN E3 ligase complex.[5] By simultaneously binding to both the POI (via the conjugated ligand) and CRBN, the PROTAC induces the formation of a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[6]
References
The Molecular Glue Strategy: An In-depth Technical Guide to Thalidomide Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serendipitous rediscovery of thalidomide (B1683933) and the subsequent elucidation of its mechanism of action have ushered in a new era of therapeutic intervention: targeted protein degradation. This guide provides a comprehensive technical overview of thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide, as "molecular glues" that hijack the cellular ubiquitin-proteasome system. We will delve into the core molecular principles, present quantitative data on their efficacy, provide detailed experimental protocols for their characterization, and visualize the key pathways and workflows. This document is intended to be a valuable resource for researchers and drug development professionals seeking to understand and leverage this powerful therapeutic modality.
Introduction: From Tragedy to Therapeutic Triumph
Thalidomide, a drug once associated with a devastating medical crisis, has been repurposed into a powerful therapeutic agent for treating various cancers, particularly multiple myeloma.[1][2] Its derivatives, lenalidomide and pomalidomide, have further refined this therapeutic potential.[1] The groundbreaking discovery that these immunomodulatory drugs (IMiDs) function by recruiting specific proteins to an E3 ubiquitin ligase for degradation has opened up a new frontier in drug discovery.[3] This "molecular glue" mechanism allows for the targeted degradation of proteins that were previously considered "undruggable" due to the lack of traditional active binding sites.[3]
The Molecular Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase
Thalidomide and its derivatives exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[4][5] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also comprises DDB1, CUL4A, and RBX1.[6][7] The binding of an IMiD to CRBN allosterically modifies the substrate-binding surface of the ligase.[8] This induced conformational change creates a novel interface that enables the recognition and binding of "neosubstrates" – proteins that are not normally targeted by the CRL4^CRBN^ complex.[8]
Once a neosubstrate is brought into proximity with the E3 ligase, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, the cell's protein degradation machinery, which then degrades the tagged neosubstrate.[6]
Key neosubstrates of thalidomide derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide.[9][10] Another notable neosubstrate is SALL4, a transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[11][12][13]
Quantitative Analysis of Thalidomide Derivatives
The efficacy of thalidomide derivatives is determined by their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. The following table summarizes key quantitative data for thalidomide, lenalidomide, and pomalidomide.
| Compound | Target | Assay Type | Metric | Value | Reference |
| Thalidomide | CRBN | Competitive Titration | Ki | ~250 nM | [14] |
| SALL4 | Western Blot | DC50 | Dose-dependent decrease | [11] | |
| Lenalidomide | CRBN | Competitive Titration | Ki | ~178 nM | [14] |
| IKZF1 | Quantitative Proteomics | Degradation | Selective decrease | [3][10] | |
| IKZF3 | Quantitative Proteomics | Degradation | Selective decrease | [3][10] | |
| Pomalidomide | CRBN | Competitive Titration | Ki | ~157 nM | [14] |
| IKZF1 | Western Blot | DC50 | Not specified | ||
| IKZF3 | Western Blot | DC50 | 44 nM | [15] |
Note: Ki (Inhibition Constant) and DC50 (half-maximal degradation concentration) values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
The characterization of thalidomide derivatives and their effects on protein degradation requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Quantitative Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a thalidomide derivative.
Materials:
-
Cell line expressing the target protein
-
Thalidomide derivative and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the thalidomide derivative or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[16]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[16]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to confirm the formation of the ternary complex (CRBN-IMiD-neosubstrate) in cells. A two-step immunoprecipitation approach provides strong evidence for the simultaneous interaction of all three components.[17][18]
Materials:
-
Cells expressing tagged versions of CRBN and the neosubstrate (e.g., FLAG-CRBN and HA-Neosubstrate)
-
Thalidomide derivative and vehicle control
-
Lysis buffer (non-denaturing)
-
Antibodies against the tags (e.g., anti-FLAG and anti-HA)
-
Protein A/G magnetic beads
-
Elution buffer (containing competitive peptides for the tags)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the thalidomide derivative or vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[19]
-
First Immunoprecipitation: Incubate the cell lysate with an antibody against the first tag (e.g., anti-FLAG) to pull down CRBN and its interacting partners. Capture the antibody-protein complexes with protein A/G beads.[19]
-
Elution: Elute the captured complexes from the beads using a competitive peptide for the first tag.[19]
-
Second Immunoprecipitation: Incubate the eluate with an antibody against the second tag (e.g., anti-HA) to pull down the neosubstrate and any proteins complexed with it. Capture these complexes with fresh protein A/G beads.[19]
-
Analysis: Elute the final immunoprecipitated proteins and analyze the presence of all three components (CRBN, neosubstrate, and the thalidomide derivative's presence can be inferred) by Western blotting.[19]
Proximity Ligation Assay (PLA) for In Situ Interaction
This technique allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about the formation of the ternary complex.
Materials:
-
Cells grown on coverslips
-
Thalidomide derivative and vehicle control
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Primary antibodies against CRBN and the neosubstrate (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Treat cells with the thalidomide derivative or vehicle control. Fix and permeabilize the cells on coverslips.[20]
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against CRBN and the neosubstrate.[20]
-
PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.[20]
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, generating a concatemer that can be detected with fluorescently labeled oligonucleotides.[20]
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event between CRBN and the neosubstrate. Quantify the number of signals per cell.[20]
Experimental Workflow for Characterizing a Novel Thalidomide Derivative
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel thalidomide derivative.
Conclusion and Future Perspectives
Thalidomide and its derivatives have revolutionized the treatment of certain cancers by pioneering the field of targeted protein degradation. Their ability to act as molecular glues, reprogramming the cellular protein disposal machinery, has opened up avenues for targeting proteins previously considered intractable. The continued development of novel CRBN-modulating compounds and the expansion of this concept to other E3 ligases hold immense promise for the future of medicine. A deep understanding of the molecular mechanisms, quantitative biology, and experimental methodologies outlined in this guide is crucial for advancing this exciting therapeutic paradigm.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protein degradation analysis by western blot [bio-protocol.org]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. clyte.tech [clyte.tech]
The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Thalidomide-Based CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) and its immunomodulatory analogs (IMiDs) has catalyzed a paradigm shift in therapeutic development, leading to the rise of targeted protein degradation. This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) governing the interaction between thalidomide-based ligands and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. By functioning as "molecular glues," these ligands modulate CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. A deep understanding of the SAR is critical for the rational design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document details the molecular basis of this interaction, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the associated biological pathways and workflows.
The Core Interaction: Structural Basis of CRBN Engagement
The binding of thalidomide and its analogs to CRBN is a highly specific interaction, primarily mediated by the glutarimide (B196013) moiety of the ligand.[1][2] This interaction occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3][4]
Key Structural Features for CRBN Binding:
-
The Glutarimide Ring: This is the essential pharmacophore for CRBN binding. The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[5][6] The glutarimide ring forms critical hydrogen bonds within the binding pocket.[5]
-
The Phthalimide (B116566) Ring: While less critical for direct binding to CRBN, modifications to this ring system profoundly influence the recruitment of specific neosubstrates.[1][5] The isoindolinone ring is largely exposed to the solvent, providing an attachment point for linkers in the design of PROTACs with minimal impact on direct CRBN binding affinity.[3][7]
Quantitative Analysis of Thalidomide Analog-CRBN Binding
The affinity of thalidomide and its derivatives for CRBN has been quantified using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory or effective concentration (IC50/EC50) are common metrics for this interaction. It is important to note that binding affinities can vary based on the specific experimental conditions and assay formats.
Table 1: Binding Affinities of Key Thalidomide Analogs to CRBN
| Compound | Binding Assay | Binding Affinity (Kd or Ki) | Key Structural Feature |
| (S)-Thalidomide | Surface Plasmon Resonance | ~250 nM (Kd) | Glutarimide ring |
| (R)-Thalidomide | Surface Plasmon Resonance | ~2.5 µM (Kd) | Glutarimide ring |
| Lenalidomide | Fluorescence Polarization | ~178 nM (Ki) | Modified phthalimide ring |
| Pomalidomide | Fluorescence Polarization | ~157 nM (Ki) | Modified phthalimide ring |
Data compiled from multiple sources, including[8][9]. Values should be considered representative.
Signaling Pathway and Mechanism of Action
The binding of a thalidomide-based ligand to CRBN initiates a cascade of events that ultimately leads to the degradation of a target protein. In the context of a PROTAC, the ligand recruits the CRL4^CRBN^ E3 ligase complex to a specific protein of interest (POI).[7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Key Experimental Protocols
A variety of biophysical and biochemical assays are employed to characterize the interaction between thalidomide derivatives and CRBN.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (k_on, k_off) and affinity (K_D).
Methodology:
-
Chip Preparation: Purified recombinant CRBN protein is immobilized on a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared to subtract non-specific binding.
-
SPR Experiment: A series of dilutions of the thalidomide analog in a suitable running buffer are prepared. The ligand solutions are flowed over the sensor chip surface, and the binding response (in Resonance Units, RU) is monitored in real-time.
-
Data Analysis: The resulting sensorgram data is fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[8]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Cereblon: Unraveling the Enigmatic Mechanism of Thalidomide
A Landmark in Pharmacology and Drug Development
The identification of cereblon (CRBN) as the direct molecular target of thalidomide (B1683933) marked a pivotal moment in our understanding of this notorious drug's dual nature—its devastating teratogenic effects and its potent therapeutic activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the seminal discovery, detailing the core experimental methodologies, quantitative data, and the elucidated signaling pathways that have since paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs).
The Quest for Thalidomide's Target: A Historical Perspective
Thalidomide was introduced in the 1950s as a sedative, but its use by pregnant women led to a global tragedy, causing severe birth defects.[1] For decades, the precise mechanism of thalidomide's action remained elusive, with various hypotheses proposed, including anti-angiogenesis and oxidative stress.[2] However, the lack of a definitive molecular target hampered a full understanding of its pleiotropic effects. The breakthrough came in 2010 when Handa and colleagues identified cereblon as a primary thalidomide-binding protein.[3] This discovery was not only crucial for explaining thalidomide's teratogenicity but also provided a molecular basis for its therapeutic efficacy in treating conditions like multiple myeloma.[4]
Quantitative Analysis of Thalidomide and its Analogs Binding to Cereblon
The interaction between thalidomide and cereblon is a prerequisite for its biological activity. Various biophysical techniques have been employed to quantify the binding affinity of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), to CRBN. The following table summarizes key binding affinity data from the literature. It is important to note that the absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Competitive Titration | [5] |
| (S)-thalidomide | ~11.0 nM (IC50) | Time-Resolved FRET | [6] |
| (R)-thalidomide | ~200.4 nM (IC50) | Time-Resolved FRET | [6] |
| Lenalidomide | ~178 nM (Kd) | Competitive Titration | [7] |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [7] |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [8] |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [8] |
Biochemical studies have established that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold higher than the (R)-enantiomer.[9] This stereospecific binding is a key determinant of its biological activity.[9]
Key Experimental Protocols
The elucidation of the thalidomide-CRBN interaction was made possible through a series of meticulous experiments. The following sections detail the methodologies for the pivotal experiments that led to and confirmed this discovery.
Affinity-Purification Pull-Down Assay for Target Identification
This technique was instrumental in the initial identification of cereblon as the direct binding partner of thalidomide.[5]
Principle: A derivative of thalidomide is chemically immobilized onto beads. A cellular lysate is then passed over these beads. Proteins that bind to the immobilized thalidomide are captured and subsequently identified using mass spectrometry.[5]
Detailed Protocol:
-
Preparation of Thalidomide-Immobilized Beads: A thalidomide analog containing a linker is synthesized and covalently coupled to sepharose or magnetic beads (e.g., ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads).[1][3]
-
Cell Lysate Preparation: Cells (e.g., HeLa cells) are lysed in a non-denaturing buffer to preserve protein structure and interactions. The lysate is then clarified by centrifugation to remove cellular debris.[3][5]
-
Binding Step: The clarified cell lysate is incubated with the thalidomide-immobilized beads, allowing for the specific binding of target proteins.[5]
-
Washing: The beads are extensively washed with buffer to remove non-specifically bound proteins.[5]
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or through competitive elution with an excess of free thalidomide.[5]
-
Analysis: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized (e.g., by silver staining). Protein bands of interest are excised and identified using mass spectrometry.[5]
In Vitro Ubiquitination Assay
This assay is crucial for demonstrating the functional consequence of thalidomide binding to CRBN, which is the modulation of the E3 ubiquitin ligase activity and the ubiquitination of "neosubstrates."[5]
Principle: A reconstituted system containing purified E1, E2, and E3 (CRL4CRBN) enzymes, along with ubiquitin and ATP, is used to measure the transfer of ubiquitin to a target protein in the presence and absence of thalidomide or its analogs.[5]
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D2), the purified CRL4CRBN E3 ligase complex, ubiquitin, and an ATP-regenerating system in a suitable reaction buffer.[5]
-
Initiation of Reaction: The reaction is initiated by the addition of the protein of interest (the neosubstrate, e.g., IKZF1 or SALL4) and the thalidomide-based compound.[10]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-90 minutes) to allow for the ubiquitination process to occur.[11]
-
Quenching the Reaction: The reaction is stopped by the addition of SDS-PAGE loading buffer and heating.[5]
-
Analysis by Western Blot: The reaction products are separated by SDS-PAGE and transferred to a membrane. The ubiquitination of the target protein is detected by immunoblotting with an antibody specific to the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.[10]
X-ray Crystallography of the DDB1-CRBN-Thalidomide Complex
This technique provides atomic-level detail of the interaction between thalidomide and cereblon, revealing the precise binding pocket and the conformational changes that occur upon binding.[5]
Principle: A purified protein complex (DDB1-CRBN-thalidomide) is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.[5]
Detailed Protocol:
-
Protein Expression and Purification: The DDB1 and CRBN proteins (often a chimeric complex of human DDB1 and chicken CRBN is used for better crystallization) are co-expressed and purified to high homogeneity.[5]
-
Complex Formation: The purified DDB1-CRBN complex is incubated with thalidomide to form the ternary complex.[5]
-
Crystallization: The DDB1-CRBN-thalidomide complex is subjected to crystallization screening to identify conditions that yield well-ordered crystals.[5]
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.[5]
-
Structure Determination: The diffraction data is processed to solve and refine the three-dimensional structure of the complex, revealing the precise binding mode of thalidomide in the CRBN pocket.[12]
Signaling Pathways and Mechanism of Action
The discovery of cereblon as the thalidomide target unveiled a novel mechanism of action for a small molecule drug. Thalidomide and its analogs act as "molecular glues," modulating the function of the CRL4CRBN E3 ubiquitin ligase complex.[13]
The CRL4CRBN E3 Ubiquitin Ligase Complex
Cereblon functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4CRBN).[13] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. The core components of the CRL4CRBN complex are:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.
-
Ring-Box Protein 1 (RBX1): Recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to target proteins.[14]
Thalidomide as a Molecular Glue
Thalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[1] This binding event does not inhibit the E3 ligase but rather alters its substrate specificity.[13] By binding to CRBN, thalidomide creates a novel protein-protein interaction surface that recruits proteins not normally targeted by CRL4CRBN. These newly recruited proteins are termed "neosubstrates."[13]
The binding of a neosubstrate to the thalidomide-CRBN complex brings it into close proximity to the E2 enzyme, facilitating the transfer of ubiquitin molecules to the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[13]
Key Neosubstrates and Their Biological Consequences
The specific set of neosubstrates degraded in the presence of thalidomide or its analogs determines the drug's biological effects.
-
Teratogenic Effects: The degradation of the transcription factor SALL4 is strongly implicated in the teratogenic effects of thalidomide.[15] SALL4 is crucial for limb development, and its degradation disrupts normal embryonic growth.[15]
-
Therapeutic Effects in Multiple Myeloma: The anti-cancer effects of IMiDs in multiple myeloma are largely attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][15] The degradation of these factors leads to the death of myeloma cells.[4]
The differential degradation of neosubstrates by various thalidomide analogs underlies their distinct therapeutic and toxicity profiles.
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rcsb.org [rcsb.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
Introduction to targeted protein degradation using PROTACs
An In-Depth Technical Guide to Targeted Protein Degradation Using PROTACs
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the protein from the cell entirely. This offers several potential advantages, including the ability to target proteins previously considered "undruggable," achieve more potent and durable pharmacological effects, and overcome resistance mechanisms associated with conventional inhibitors.
One of the most prominent TPD technologies is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.
The PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. A PROTAC molecule simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase).
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome. After the POI is degraded into small peptides, the PROTAC molecule is released and can engage another target protein, acting in a catalytic manner.
Caption: The catalytic mechanism of action for a PROTAC molecule.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential cellular process for maintaining protein homeostasis. It involves a three-step enzymatic cascade (E1, E2, and E3 enzymes) to tag substrate proteins with ubiquitin.
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase): The key component for substrate specificity. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to the target. There are over 600 E3 ligases in humans, providing a vast array for potential recruitment by PROTACs.
The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, a large multi-protein complex, to bind and degrade the tagged protein.
Caption: The enzymatic cascade of the Ubiquitin-Proteasome System (UPS).
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is assessed using several key parameters. The two most common metrics are:
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
Below is a table summarizing hypothetical performance data for different PROTACs targeting Protein X.
| PROTAC ID | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A1 | Cereblon (CRBN) | Protein X | 15 | 95 | HEK293 |
| PROTAC-A2 | VHL | Protein X | 25 | 92 | HEK293 |
| PROTAC-B1 | Cereblon (CRBN) | Protein X | 8 | >98 | HeLa |
| PROTAC-B2 | VHL | Protein X | 12 | 96 | HeLa |
Experimental Protocols for PROTAC Evaluation
A systematic workflow is required to validate the mechanism and efficacy of a novel PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC candidates.
Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantitatively measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to confirm cooperative binding in the ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein (POI) or E3 ligase onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection 1 (Binary Affinity): Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
Analyte Injection 2 (Ternary Complex Formation): Inject a series of concentrations of the PROTAC pre-incubated with a constant, saturating concentration of the second protein partner (e.g., E3 ligase if POI is immobilized).
-
Data Analysis:
-
Monitor the change in response units (RU) over time.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to calculate association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
The cooperativity factor (alpha) is calculated as the ratio of the binary KD to the ternary KD. An alpha value > 1 indicates positive cooperativity.
-
Protocol: In-Cell Protein Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Seeding: Culture the chosen cell line (e.g., HEK293) to ~80% confluency. Seed cells into multi-well plates (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different PROTAC concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis to quantify the band intensity of the target protein relative to the loading control for each concentration.
-
Plot the relative protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
The Biological Activity of Thalidomide-5-O-C5-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
Thalidomide-5-O-C5-NH2 hydrochloride is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has evolved from a sedative to a cornerstone of treatment for various cancers and inflammatory diseases.[1][2] This particular analog has been functionalized with a 5-carbon alkyl linker terminating in an amine group (C5-NH2), primarily to serve as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3]
In this context, this compound functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] While its primary utility is as a component of PROTACs, its core biological activity is derived from the thalidomide scaffold. This technical guide provides an in-depth overview of the biological activities associated with the thalidomide core, which are foundational to understanding the function of its derivatives like this compound. We will delve into its mechanism of action, present quantitative data for the binding of thalidomide and its key analogs to Cereblon, and provide detailed experimental protocols for assessing its biological functions.
Data Presentation: Quantitative Analysis of Biological Activity
The primary biological function of the thalidomide moiety is its direct binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This interaction is the basis for its therapeutic effects. The binding affinity of thalidomide and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to CRBN has been quantified using various biophysical techniques. While specific quantitative data for the binding of this compound to CRBN is not extensively available in peer-reviewed literature, the data for the parent compounds provide a critical benchmark. The addition of the C5 linker is not expected to dramatically alter the core binding affinity.
Another key biological activity of thalidomide is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5][6] This activity is central to its immunomodulatory effects.
Table 1: Binding Affinity of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50) | Experimental Method | Reference |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance | [7] |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance | [7] |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET | [7] |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET | [7] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used.
Table 2: Inhibition of TNF-α by Thalidomide
| Cell Type | Stimulant | Thalidomide Concentration | TNF-α Inhibition | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | 1 µg/mL | 40% | [8][9] |
| Human Monocytes | Lipopolysaccharide (LPS) | 50 µg/mL | Half-life of TNF-α mRNA reduced from ~30 to ~17 min | [6] |
| Human Fetal Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Dose-dependent inhibition of TNF-α release | [5] |
| PHA-stimulated PBMCs | Phytohaemagglutinin (PHA) | 1 x 10-1 mM | 31% inhibition of TNF-α production in CD3- cells | [10] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization of the biological activity of thalidomide derivatives. The following sections provide methodologies for key assays.
Protocol 1: Determination of Binding Affinity to CRBN using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Materials:
-
Purified recombinant human CRBN protein (often in complex with DDB1 for stability).
-
This compound.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Dialyze the purified CRBN protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve the this compound in the final dialysis buffer. A small amount of DMSO can be used for initial solubilization, but the final DMSO concentration must be matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically at a concentration of 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically at a concentration 10-20 times that of the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Protocol 2: TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the production and release of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator.
Methodology:
-
Cell Culture:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium and adjust the cell density.
-
Seed the PBMCs into a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in cell culture medium.
-
Pre-incubate the cells with the different concentrations of the compound for 1-2 hours in a CO2 incubator at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).
-
Include control wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubate the plate for 18-24 hours.
-
-
TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of the compound compared to the positive control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and an experimental workflow relevant to the biological activity of this compound.
Caption: Mechanism of action for a PROTAC utilizing a Thalidomide-5-O-C5-NH2-based ligand.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the C5-NH2 Linker in Thalidomide Derivatives for Targeted Protein Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide explores the function and application of the C5-NH2 linker in thalidomide (B1683933) derivatives, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the synthesis, mechanism of action, and experimental evaluation of these compounds, providing detailed protocols and data for researchers in the field of targeted protein degradation.
Introduction: Thalidomide and the Dawn of Targeted Protein Degradation
Thalidomide, a molecule with a complex and cautionary history, has been repurposed as a cornerstone of modern cancer therapy and a powerful tool in chemical biology.[1] Its derivatives, such as lenalidomide (B1683929) and pomalidomide, are clinically approved for treating various hematological malignancies.[2] The therapeutic efficacy of these immunomodulatory imide drugs (IMiDs) stems from their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[3][4] This interaction redirects the E3 ligase activity towards "neosubstrates," proteins not typically targeted for degradation, leading to their ubiquitination and subsequent elimination by the proteasome.[5][6]
This "molecular glue" mechanism has paved the way for the development of PROTACs, heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[3] A PROTAC consists of a ligand for the POI and an E3 ligase-recruiting ligand, connected by a chemical linker.[7] Thalidomide and its analogs are frequently employed as the CRBN-recruiting moiety.[7] The point of linker attachment on the thalidomide scaffold is a critical determinant of PROTAC efficacy. This guide focuses specifically on the function and utility of a C5-NH2 linker attached to the phthalimide (B116566) ring of thalidomide.
The C5-NH2 Linker: A Versatile Handle for PROTAC Assembly
The "Thalidomide-NH-C5-NH2" conjugate, chemically known as 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a key building block in the synthesis of CRBN-recruiting PROTACs.[3] The C5 designation refers to the attachment of a five-carbon alkyl chain to the 5th position of the isoindoline-1,3-dione (phthalimide) ring system. This linker terminates in a primary amine (-NH2), which serves as a versatile chemical handle for conjugation to a POI-targeting ligand, typically through the formation of a stable amide bond.[3][8]
The C5 alkyl chain provides flexibility and spatial orientation that can significantly influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), a crucial factor for efficient protein degradation.[3] Strategic placement of the linker at the C5 position has been shown to be a key design principle for minimizing the off-target degradation of endogenous zinc-finger proteins, a known liability of some CRBN-recruiting PROTACs.[9] This improved specificity is attributed to steric hindrance, where the C5 modification disrupts the formation of ternary complexes with off-target proteins without compromising the productive engagement with the intended target.[9]
Quantitative Data: Gauging the Impact of the C5 Linker
The efficacy of a PROTAC is quantified by its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs explicitly synthesized using the "Thalidomide-NH-C5-NH2" linker is not extensively available in peer-reviewed literature, the following tables summarize representative data for parent IMiDs and related linker-conjugated derivatives to provide a comparative context.[7][10]
Table 1: Cereblon Binding Affinity of Thalidomide and its Analogs
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference(s) |
| Thalidomide (S-enantiomer) | Surface Plasmon Resonance | ~250 nM (Kd) | [10] |
| Thalidomide (R-enantiomer) | Surface Plasmon Resonance | ~2.5 µM (Kd) | [10] |
| Lenalidomide | Time-Resolved FRET | 1.5 µM (IC50) | [10] |
| Pomalidomide | Time-Resolved FRET | 1.2 µM (IC50) | [10] |
Table 2: Representative Degradation Performance of CRBN-Recruiting PROTACs
Note: The following data is for PROTACs targeting the BET protein BRD4 and illustrates the impact of different linkers. Specific data for a C5-NH2 thalidomide linker is limited.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [11] |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 | [11] |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 | [11] |
Signaling Pathways Modulated by C5-NH2 Thalidomide Derivatives
The primary signaling event initiated by a PROTAC incorporating a C5-NH2 thalidomide derivative is the degradation of its specific target protein. The downstream consequences are therefore entirely dependent on the function of the targeted protein.[3] However, the recruitment of Cereblon itself can modulate several key signaling pathways.
Degradation of Ikaros and Aiolos (IKZF1/3)
Thalidomide and its analogs are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and MYC, which are critical for the survival of multiple myeloma cells.[5] This degradation pathway is a key component of the anti-cancer activity of IMiDs.
Caption: Degradation of IKZF1/3 by thalidomide derivatives.
Regulation of NF-κB Signaling
Cereblon has also been implicated in the regulation of the NF-κB signaling pathway.[12] CRBN can interact with TRAF6, a key component of the NF-κB pathway, and attenuate its ubiquitination, leading to a suppression of NF-κB activation.[13] By modulating CRBN, thalidomide derivatives can indirectly influence this critical inflammatory and cell survival pathway.
Caption: Cereblon-mediated regulation of NF-κB signaling.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a C5-NH2 thalidomide derivative and for key experiments to evaluate the efficacy of PROTACs constructed using this linker.
Synthesis of 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
This protocol describes a two-step synthesis involving the N-alkylation of a thalidomide precursor followed by deprotection.[8]
Step 1: Synthesis of tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentyl)carbamate
-
Materials and Reagents:
-
4-Fluorothalidomide
-
tert-butyl (5-aminopentyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl (5-aminopentyl)carbamate (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at 80°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the Boc-protected intermediate.
-
Step 2: Synthesis of 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials and Reagents:
-
tert-butyl (5-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the product from Step 1 in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Caption: Workflow for the synthesis of a C5-NH2 thalidomide derivative.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
Caption: Experimental workflow for Western blot analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This assay measures the binding affinity of a compound to CRBN in a competitive format.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to a tagged CRBN protein (e.g., GST-tagged), which is in turn bound by a terbium-labeled anti-tag antibody (donor). Excitation of the donor leads to FRET to the tracer (acceptor). Unlabeled compounds compete with the tracer for CRBN binding, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the tagged CRBN protein, the terbium-labeled antibody, and the fluorescent tracer.
-
Add the test compound dilutions to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader.
-
Calculate the FRET ratio and plot a dose-response curve to determine the IC50 value.
-
Conclusion
The C5-NH2 linker on the thalidomide scaffold is a critical and versatile component in the design of effective and specific PROTACs. It provides a convenient attachment point for target-binding ligands and its strategic placement can mitigate off-target effects. While a comprehensive public dataset on the quantitative performance of PROTACs utilizing this specific linker is still emerging, the foundational knowledge of thalidomide's interaction with Cereblon and the established protocols for PROTAC evaluation provide a robust framework for the development of novel targeted protein degraders. The continued exploration of structure-activity relationships, particularly concerning the linker composition and attachment point, will undoubtedly fuel the advancement of this transformative therapeutic modality.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cereblon negatively regulates TLR4 signaling through the attenuation of ubiquitination of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Undruggable: A Technical Guide to Thalidomide-5-O-C5-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern therapeutics is continually challenged by the existence of "undruggable" targets—proteins that lack suitable binding pockets for traditional small-molecule inhibitors. These often include transcription factors and scaffolding proteins, which play critical roles in the progression of numerous diseases, including cancer. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a revolutionary approach to address this challenge. PROTACs are heterobifunctional molecules that, instead of inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation.[]
This technical guide provides an in-depth overview of Thalidomide-5-O-C5-NH2 hydrochloride, a crucial building block in the synthesis of PROTACs designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While specific quantitative data for PROTACs derived directly from this compound is limited in publicly available literature, this paper will synthesize the wealth of information on closely related thalidomide (B1683933) analogs to provide a comprehensive understanding of its application, mechanism of action, and the experimental protocols necessary for its use in targeting the undruggable proteome.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound operate by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex.[] The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2] The other end of the PROTAC, the "warhead," binds to the protein of interest (POI). This dual binding results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[3]
This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI is thus "tagged" with a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome.[4] The proteasome then degrades the polyubiquitinated POI into smaller peptides.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Quantitative Data: Binding Affinities and Degradation Efficacy
The efficacy of a PROTAC is determined by several factors, including the binding affinity of its constituent ligands to their respective targets and the overall efficiency of the induced degradation. While specific data for this compound is not extensively published, the data for thalidomide and its analogs provide a strong predictive framework.
Table 1: Binding Affinity of Thalidomide and Analogs to Cereblon (CRBN)
The binding affinity of the E3 ligase ligand to CRBN is a critical initial step in the formation of a productive ternary complex. The affinity of this compound is expected to be comparable to that of thalidomide, as the core glutarimide (B196013) moiety responsible for binding remains unchanged.[6]
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET |
| Pomalidomide (B1683931) | 1.2 µM (IC50) | Time-Resolved FRET |
| Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.[2] |
Table 2: Degradation Efficacy of Thalidomide-Based PROTACs Against Undruggable Targets
The performance of a PROTAC is ultimately measured by its ability to degrade the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following table summarizes representative data for PROTACs utilizing thalidomide or its analogs to target various proteins, including those considered undruggable.
| Target Protein | PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax |
| SHP2 | 11 (ZB-S-29) | Thalidomide | Not Specified | Not Specified | 6.02 nM | >90% |
| BTK | PROTAC 46 | Thalidomide | Not Specified | HBL1 | 6.3 nM | >90% |
| HDAC8 | PROTAC HDAC8 Degrader-2 | Thalidomide-NH-C5-NH2 | C5 Amine | Not Specified | 8.9 nM | Not Reported |
| BRD4 | ARV-825 | Pomalidomide | PEG | Not Specified | <1 nM | >95% |
| TBK1 | PROTAC 1 | Thalidomide | PEG/Alkyl (21 atoms) | Various | 3 nM | 96% |
| Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.[3][4][7][8] |
Experimental Protocols
The development of a novel PROTAC using this compound involves a logical progression of chemical synthesis followed by rigorous biological evaluation.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a standard procedure for conjugating this compound with a carboxylic acid-functionalized "warhead" ligand for the protein of interest.
-
Activation of Carboxylic Acid: In a clean, dry vial, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF. To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]
-
Coupling Reaction: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the TFA salt. Add this solution dropwise to the activated POI ligand solution. Stir the reaction mixture at room temperature for 4-12 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and the consumption of starting materials.[5]
-
Work-up and Purification: Once the reaction is complete, quench with a small amount of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.[5]
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Protocol 2: Protein Degradation Assay via Western Blot
This is the standard method to quantify the degradation of a target protein in a cellular context.
-
Cell Culture and Treatment: Seed cells expressing the POI in 6-well plates and allow them to adhere. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate equal amounts of protein by SDS-PAGE. Transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-induced interaction between the POI and CRBN.
-
Cell Lysis: Prepare cell lysates from PROTAC-treated and control cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysates with an antibody against the POI overnight, followed by the addition of Protein A/G agarose (B213101) beads to pull down the POI and its binding partners.
-
Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specific binders.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the POI and CRBN to confirm their co-immunoprecipitation.
Logical Relationships and Design Considerations
The successful design of a potent and selective PROTAC is a multifactorial challenge where each component plays a critical role.
-
Warhead: The affinity and selectivity of the warhead for the POI are paramount. A high-affinity warhead is often a prerequisite for potent degradation.
-
E3 Ligase Ligand: The thalidomide moiety ensures the recruitment of the CRBN E3 ligase. The choice between thalidomide, lenalidomide, or pomalidomide can influence the stability of the ternary complex and the degradation efficacy.
-
Linker: The linker is not merely a spacer but a critical determinant of PROTAC activity. Its length, composition (e.g., alkyl, PEG, ether), and attachment points on both the warhead and the E3 ligase ligand dictate the geometry of the ternary complex. The ether linkage in this compound can enhance hydrophilicity and provide conformational flexibility, which may improve the solubility and cell permeability of the final PROTAC. An optimal linker is required to enable the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination.
Conclusion
This compound stands as a valuable and versatile building block for the construction of PROTACs aimed at degrading previously intractable drug targets. By recruiting the Cereblon E3 ubiquitin ligase, PROTACs synthesized from this and related thalidomide analogs offer a powerful strategy to expand the druggable proteome. While a comprehensive public dataset for this specific ether-linked conjugate is still emerging, the extensive research on thalidomide-based degraders provides a robust foundation for its application. The rational design of the warhead and linker, coupled with the detailed experimental protocols outlined in this guide, will empower researchers to develop novel and potent degraders for a new generation of therapeutics. The continued exploration of linkerology and the identification of new E3 ligase ligands will undoubtedly further refine and expand the potential of this transformative technology.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-5-O-C5-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system.[1][2][3] PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][5][6]
Thalidomide-5-O-C5-NH2 hydrochloride is a valuable synthetic intermediate that provides the CRBN-binding thalidomide moiety connected to a 5-carbon alkyl linker with a terminal primary amine.[1][4][7] This terminal amine serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein, most commonly through the formation of a stable amide bond with a carboxylic acid group on the POI ligand.[1][4] These application notes provide a comprehensive guide to the principles, experimental protocols, and data analysis for the successful conjugation of this compound.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using Thalidomide-5-O-C5-NH2 function by inducing the proximity of the target protein and the CRBN E3 ligase complex (CRL4-CRBN).[1] The thalidomide part of the PROTAC binds to CRBN, while the other end binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[1]
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a carboxylic acid-containing protein of interest (POI) ligand via amide bond formation.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | MedChemExpress | Store at -20°C. |
| POI ligand with a carboxylic acid group | - | Ensure high purity. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | Highly efficient coupling reagent. |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Can be used with EDC to reduce side reactions. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | Common carbodiimide (B86325) coupling agent. |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic base. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | High-purity, anhydrous solvent is critical. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Alternative anhydrous solvent. |
| Ethyl acetate (B1210297) | Fisher Scientific | For extraction. |
| Dichloromethane (DCM) | Fisher Scientific | For extraction. |
| Saturated aqueous sodium bicarbonate | Fisher Scientific | For work-up. |
| Brine | Fisher Scientific | For work-up. |
| Anhydrous sodium sulfate | Fisher Scientific | For drying organic layers. |
Experimental Workflow
The general workflow for the synthesis and purification of the PROTAC conjugate is outlined below.
Step-by-Step Conjugation Protocol (Amide Bond Formation using HATU)
-
Reagent Preparation :
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DMF or DMSO.[6]
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.[1] Add DIPEA (2.2 equivalents) to this solution to neutralize the hydrochloride salt and form the free amine.[1]
-
-
Activation of Carboxylic Acid :
-
Coupling Reaction :
-
Reaction Monitoring :
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired PROTAC product.[1]
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction by adding water.[1]
-
Extract the product with an appropriate organic solvent such as ethyl acetate or DCM.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.[6][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired conjugate.[6]
-
-
Characterization :
Data Presentation
The success of the conjugation and the efficacy of the resulting PROTAC are evaluated using several quantitative parameters. The following table provides representative data that should be collected and analyzed.
| Parameter | Typical Range/Method | Purpose |
| Synthesis & Purity | ||
| Reaction Yield | 40-70% | To assess the efficiency of the conjugation reaction. |
| Purity (HPLC) | >95% | To ensure the final product is free of starting materials and byproducts. |
| Identity Confirmation | Mass Spectrometry, NMR | To confirm the chemical structure of the synthesized PROTAC. |
| Binding Affinity | ||
| Target Protein (POI) Binding (Kd) | 1-1000 nM | To measure the binding affinity of the PROTAC to the target protein (e.g., via SPR, ITC). |
| CRBN Binding (Kd) | 1-1000 nM | To measure the binding affinity of the PROTAC to the E3 ligase (e.g., via SPR, ITC). |
| In Vitro Efficacy | ||
| DC50 (Degradation Concentration 50%) | 1-500 nM | The concentration of PROTAC required to degrade 50% of the target protein (e.g., via Western Blot, In-Cell Western). |
| Dmax (Maximum Degradation) | 70-95% | The maximum percentage of target protein degradation achieved. |
| Cellular Activity | ||
| IC50 (Half maximal inhibitory concentration) | Varies | The concentration of PROTAC that gives half-maximal inhibition of a specific biological process. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete activation of carboxylic acid. | Ensure anhydrous conditions; use fresh coupling reagents. |
| Steric hindrance. | Increase reaction time or temperature; consider a different coupling reagent.[9] | |
| Multiple Products | Reaction with other functional groups. | Use protecting groups if necessary. |
| No Degradation of Target Protein | Poor ternary complex formation. | Modify linker length or composition. |
| Low cell permeability. | Optimize physicochemical properties of the PROTAC. | |
| Target protein not accessible to the proteasome. | - |
By following these detailed application notes and protocols, researchers can effectively utilize this compound for the rational design and synthesis of novel PROTACs and rigorously evaluate their potential as therapeutic agents for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-5-O-C5-NH2 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C5-NH2 is a critical chemical building block in the field of targeted protein degradation (TPD). It serves as a derivative of thalidomide, a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] In the synthesis of Proteolysis Targeting Chimeras (PROTACs), Thalidomide-5-O-C5-NH2 provides the CRBN-binding moiety, which is connected via its terminal amine group to a linker and a ligand for a specific protein of interest (POI).[1][3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
Western blotting is a fundamental and widely used technique to visualize and quantify the degradation of a target protein induced by a PROTAC.[5][6] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] These application notes provide a detailed protocol for utilizing a PROTAC synthesized from Thalidomide-5-O-C5-NH2 in a western blot experiment to assess its efficacy in mediating the degradation of a target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using Thalidomide-5-O-C5-NH2 functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex.[6] This proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following is a detailed protocol for assessing the degradation of a target protein using a PROTAC synthesized from Thalidomide-5-O-C5-NH2 via western blot.
Part 1: Cell Culture and Treatment
-
Cell Seeding : Seed the chosen cell line in 6-well plates at a density that ensures 70-80% confluency at the time of cell lysis. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
PROTAC Preparation : Prepare a stock solution of the Thalidomide-5-O-C5-NH2-based PROTAC in DMSO.[1] For a dose-response experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment : Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) and potentially a negative control (a structurally similar but inactive molecule) and a positive control (a known degrader of the target protein).[7]
-
Incubation : Incubate the cells for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) to allow for protein degradation.[2]
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis : After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3] Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification : Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification : Transfer the supernatant (containing the soluble proteins) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation : Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6] Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Membrane Staining (Optional) : To verify successful transfer, you can transiently stain the membrane with Ponceau S solution.[5]
Part 4: Immunoblotting and Detection
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6] Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed or using multi-color fluorescence) with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[6]
-
Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Final Washes : Wash the membrane again three times with TBST for 10 minutes each.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[6]
Part 5: Data Analysis
-
Densitometry : Quantify the band intensities for the target protein and the loading control using densitometry software.[1]
-
Normalization : Normalize the band intensity of the target protein to the corresponding loading control for each sample.
-
Calculation of Degradation : Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Dose-Response Curve : Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Western blot experimental workflow.
Data Presentation
The efficacy of a PROTAC is typically summarized by its DC50 and Dmax values. The following tables provide examples of how to present such quantitative data for a hypothetical PROTAC derived from Thalidomide-5-O-C5-NH2, which we will call "PROTAC-X".
Table 1: Dose-Dependent Degradation of Target Protein by PROTAC-X
| PROTAC-X Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 10 |
| 500 | 8 |
| 1000 | 7 |
Table 2: Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | >90% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and cell line used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of wash steps.[5] | |
| Inconsistent loading control | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Uneven loading of samples | Ensure equal volumes and concentrations are loaded.[5] |
References
Designing a PROTAC with Thalidomide-5-O-C5-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and evaluating Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-5-O-C5-NH2 hydrochloride as a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. These application notes and protocols are intended for professionals in the field of drug discovery and development.
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, which marks it for degradation by the proteasome.[1][2]
Thalidomide (B1683933) and its derivatives have become central to PROTAC design as they effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][] this compound is a functionalized thalidomide derivative that serves as a versatile starting point for the synthesis of CRBN-recruiting PROTACs.[4] The primary amine on the C5 linker provides a convenient attachment point for conjugation to a ligand for a specific POI.[5]
Mechanism of Action: CRBN-Mediated Protein Degradation
The primary function of a PROTAC synthesized from a thalidomide derivative is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity-induced event triggers a cascade of events that ultimately leads to the degradation of the target protein. The thalidomide moiety of the PROTAC binds to the CRBN protein, which acts as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4).[6] This interaction brings the CRL4-CRBN complex into close proximity with the POI, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7][8]
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation that can be achieved.[9] Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.[9] The binding affinity of the thalidomide moiety to CRBN is also a critical determinant of the resulting PROTAC's efficacy.[6]
Table 1: Representative Data for Target Protein Degradation by Thalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | TBK1 | Various | Submicromolar | >90 | [9] |
| PROTAC 2 | Thalidomide | BRD4 | H661 | < 500 | >90 | [9] |
| SHP2 Degrader 11 | Thalidomide | SHP2 | - | 6.02 | - | [10] |
| Hypothetical BRD4 Degrader | Thalidomide | BRD4 | - | 25 | 95 | [11] |
| Hypothetical Off-Target | Thalidomide | IKZF1 | - | 150 | 80 | [11] |
Table 2: Binding Affinities of Thalidomide and Analogs to CRBN
| Ligand | CRBN Binding Affinity (KD) | Reference |
| Thalidomide | ~250 nM | [12] |
| Pomalidomide | ~157 nM | [12] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC Targeting a Protein of Interest (POI)
This protocol describes a general method for coupling this compound with a POI ligand that has a carboxylic acid handle.
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid handle
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents for purification: HPLC grade solvents (acetonitrile, water, formic acid)
Step-by-Step Procedure:
-
Activation of POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude final PROTAC molecule by preparative reverse-phase HPLC to obtain the pure product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays of PROTACs Utilizing Thalidomide-5-O-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] PROTACs utilizing Thalidomide-5-O-C5-NH2 as a building block specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CULLIN-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[4][5]
The PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination of the POI.[5] This polyubiquitin (B1169507) tag marks the protein for degradation by the 26S proteasome.[4] This event-driven mechanism allows PROTACs to act catalytically, offering a powerful strategy for targeting proteins, including those previously considered "undruggable".[2][6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of PROTACs synthesized using Thalidomide-5-O-C5-NH2.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Key In Vitro Assays and Protocols
A comprehensive in vitro evaluation of a PROTAC involves a series of assays to confirm its mechanism of action, from binding and ternary complex formation to ubiquitination and ultimately, target degradation.
Ternary Complex Formation Assay (AlphaLISA)
This assay is designed to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a high-throughput format.[7]
Experimental Workflow:
References
Measuring Cell Permeability of Thalidomide-Based PROTACs: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that redirects the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Thalidomide and its analogs are frequently incorporated into PROTAC design to engage the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-DDB1-RBX1 E3 ligase complex.[2][3] A critical determinant of a PROTAC's efficacy is its ability to traverse the cell membrane and reach its intracellular target. However, the bifunctional nature of PROTACs often results in molecules with high molecular weight and a large polar surface area, characteristics that can hinder cell permeability.[1][4] Therefore, accurate and robust assessment of cell permeability is a cornerstone of thalidomide-based PROTAC development.
This document provides detailed application notes and experimental protocols for the principle assays used to evaluate the cell permeability of thalidomide-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[2][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[5]
References
Application Notes and Protocols for Ternary Complex Formation with Thalidomide-5-O-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-O-C5-NH2 is a functionalized derivative of thalidomide (B1683933), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This molecule serves as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules engineered to recruit specific proteins of interest (POIs) to an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[3][5]
The structure of Thalidomide-5-O-C5-NH2 incorporates the thalidomide moiety for CRBN binding and a 5-carbon alkyl linker terminating in a primary amine.[2][4][6] This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a POI, facilitating the creation of a complete PROTAC molecule.[3][5] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical initiating step for targeted protein degradation.[7][8][9]
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs synthesized using Thalidomide-5-O-C5-NH2 function by inducing proximity between the target protein and the CRBN E3 ligase complex (CRL4^CRBN).[3][5] The thalidomide portion of the PROTAC binds to CRBN, while the other ligand on the PROTAC binds to the POI.[5] This co-localization within the cell facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][5] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome, resulting in its selective elimination.[2][3][5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]
Quantitative Data Presentation
The efficacy of a PROTAC is underpinned by the binding affinities of its constituent parts and its ability to promote a stable ternary complex. While specific binding data for Thalidomide-5-O-C5-NH2 may vary based on the final PROTAC structure, the affinities of parent thalidomide analogs to CRBN provide a crucial benchmark.
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
|---|---|---|
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET |
Note: Data sourced from representative literature; values can vary based on experimental conditions.[10]
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).
Table 2: Representative Degradation Data for a CRBN-Recruiting PROTAC
| Parameter | Value | Definition |
|---|---|---|
| DC50 | 15 nM | The concentration of the PROTAC required to degrade 50% of the target protein after a specific time (e.g., 24 hours). |
| Dmax | >95% | The maximum percentage of target protein degradation achievable with the PROTAC. |
Note: The values presented are for a representative HDAC8-targeting PROTAC incorporating a thalidomide-based moiety and serve as an illustrative example.[9]
Experimental Protocols
A systematic experimental approach is essential to characterize the formation of the ternary complex and its functional consequence, protein degradation.
Protocol 1: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for measuring the real-time kinetics and affinity of molecular interactions, including the formation of both binary (e.g., PROTAC:CRBN) and ternary (POI:PROTAC:CRBN) complexes.[11][12]
Methodology:
-
Immobilization: Covalently immobilize purified, recombinant CRBN protein onto a suitable SPR sensor chip surface (e.g., a CM5 chip via amine coupling). Use a reference flow cell without protein to subtract non-specific binding.[10]
-
Binary Affinity (PROTAC:CRBN):
-
Prepare a series of dilutions of the PROTAC molecule in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions at various concentrations over the immobilized CRBN surface and the reference cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer if necessary.[8]
-
-
Ternary Affinity (POI:PROTAC:CRBN):
-
Prepare a serial dilution of the POI in the running buffer.
-
In a separate set of solutions, prepare the same serial dilution of the POI in a buffer containing a constant, near-saturating concentration of the PROTAC.
-
First, inject the POI-only solutions over the CRBN surface to confirm minimal direct interaction.
-
Next, inject the POI + PROTAC solutions over the surface. An increase in the binding response compared to the PROTAC-only interaction indicates the formation of the ternary complex.[8]
-
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.
-
Globally fit the kinetic data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]
-
Protocol 2: Cell-Based Protein Degradation Assay by Western Blot
This is the definitive method to confirm that the PROTAC is active in a cellular context and to quantify its degradation efficiency (DC50 and Dmax).[6]
Methodology:
-
Cell Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) in cell culture media.
-
Treat the cells with the PROTAC concentrations for a desired time course (e.g., 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein.[3]
-
Wash the membrane, then probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across lanes.[2][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2][13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the band intensity of the target protein to its corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[2]
-
Conclusion
Thalidomide-5-O-C5-NH2 is an essential chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. The successful development and characterization of these molecules require a rigorous, multi-faceted experimental approach. The protocols outlined in these application notes provide a robust framework for researchers to characterize binding, confirm ternary complex formation, and quantify the degradation of target proteins, thereby accelerating the development of novel therapeutics in the field of targeted protein degradation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
Step-by-Step Guide to PROTAC Synthesis with a C5 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that feature a C5 aliphatic linker. PROTACs are bifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The linker is a critical component, and a C5 alkyl chain is a commonly used motif that provides the necessary flexibility and spacing for the formation of a productive ternary complex between the POI and the E3 ligase.[3][4]
This document outlines the synthesis of a model PROTAC that targets the epigenetic reader protein BRD4 for degradation. This PROTAC will utilize the well-characterized BRD4 inhibitor, JQ1, as the "warhead" and pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ligase.[2][5] The synthesis will proceed through a convergent strategy, involving the separate preparation of a JQ1-linker intermediate and a pomalidomide-linker intermediate, followed by their conjugation.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones, playing a crucial role in the transcription of oncogenes like c-Myc.[2] By inducing the degradation of BRD4, PROTACs can effectively suppress the transcription of these oncogenes, leading to anti-cancer effects.[6]
Caption: PROTAC-mediated degradation of BRD4.
Experimental Workflows
Two primary synthetic strategies for incorporating a C5 linker will be detailed:
-
Amide Bond Formation: This common and robust method involves coupling an amine-functionalized component with a carboxylic acid-functionalized component.
-
Click Chemistry: This highly efficient and modular approach uses the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the two halves of the PROTAC.[7][]
Caption: Convergent synthesis strategies for PROTACs.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of a BRD4-targeting PROTAC using the click chemistry approach, which offers high efficiency and modularity.[9] The synthesis involves three main stages:
-
Synthesis of an alkyne-functionalized JQ1 warhead.
-
Synthesis of an azide-functionalized pomalidomide E3 ligase ligand with a C5 linker. [5]
-
CuAAC click reaction to form the final PROTAC. [3]
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes the synthesis of a key intermediate where the pomalidomide E3 ligase ligand is attached to a C5 linker with a terminal azide (B81097) group.[5]
Step 1a: Alkylation of Pomalidomide
-
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[5]
-
Stir the reaction mixture at 60 °C for 12 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[5]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford N-(5-bromopentyl)-pomalidomide.[5]
-
Step 1b: Azide Substitution
-
Materials:
-
N-(5-bromopentyl)-pomalidomide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[5]
-
Stir the reaction mixture at 60 °C for 6 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[5]
-
Wash the combined organic layers with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[5]
-
Protocol 2: Synthesis of the Final PROTAC via CuAAC Click Chemistry
This protocol describes the conjugation of the pomalidomide-C5-azide with an alkyne-functionalized JQ1 warhead. An alkyne-functionalized JQ1 can be synthesized through established methods.
-
Materials:
-
Pomalidomide-C5-azide (from Protocol 1)
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
N,N-Dimethylformamide (DMF) and water (4:1 v/v)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized JQ1 (1.0 eq) in a mixture of DMF and water (4:1 v/v).
-
Add pomalidomide-C5-azide (1.1 eq) to the solution and stir until fully dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirring solution from Step 2, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization
PROTACs often have high molecular weights and complex structures, which can make purification challenging.[10] A multi-step purification strategy is often necessary.[11]
Protocol 3: PROTAC Purification
-
Step 3a: Flash Column Chromatography (Initial Purification)
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane is commonly used.
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DCM.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the PROTAC using a gradually increasing polarity gradient.
-
Collect fractions and monitor by TLC or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.[11]
-
-
-
Step 3b: Preparative Reversed-Phase HPLC (Final Polishing)
-
System: A preparative HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Procedure:
-
Dissolve the partially purified PROTAC in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated C18 column.
-
Run a shallow gradient of Mobile Phase B to elute the PROTAC.
-
Collect fractions corresponding to the main peak.
-
Analyze collected fractions by analytical LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.[10]
-
-
Protocol 4: PROTAC Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and key intermediates.
-
The spectra should be consistent with the expected structure.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis and characterization of a BRD4-targeting PROTAC with a C5 linker. (Note: This data is illustrative and may vary depending on the specific reaction conditions and substrates used).
Table 1: Synthesis of Pomalidomide-C5-Azide
| Step | Product | Yield (%) | Purity (HPLC, %) | Mass (Expected) | Mass (Observed, ESI-MS) |
| 1a | N-(5-bromopentyl)-pomalidomide | 65-75 | >95 | 422.06 (M+H)⁺ | 422.1 |
| 1b | Pomalidomide-C5-azide | 80-90 | >98 | 385.16 (M+H)⁺ | 385.2 |
Table 2: Synthesis and Characterization of Final PROTAC
| Step | Product | Yield (%) | Purity (HPLC, %) | Mass (Expected) | Mass (Observed, ESI-MS) |
| 2 | JQ1-C5-Pomalidomide PROTAC | 40-60 | >99 | 841.38 (M+H)⁺ | 841.4 |
Validation of PROTAC Activity
Once the PROTAC is synthesized and characterized, its biological activity must be validated. Key experiments include assessing ternary complex formation and measuring target protein degradation.
Protocol 5: Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[14][15]
-
General Procedure:
-
Label the target protein (e.g., BRD4) and the E3 ligase (e.g., CRBN) with a FRET donor and acceptor pair.
-
In a microplate, add the labeled proteins and a dilution series of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Measure the time-resolved fluorescence signal. An increase in the FRET signal indicates the formation of the ternary complex.[14]
-
Protocol 6: Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][2][16]
-
General Procedure:
-
Culture cells (e.g., a human cancer cell line expressing BRD4).
-
Treat the cells with varying concentrations of the PROTAC for a set period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of BRD4 degradation.[17]
-
Logical Relationships in PROTAC Development
The successful development of a potent and selective PROTAC involves a cyclical process of design, synthesis, and biological evaluation.
Caption: Iterative cycle of PROTAC development.
By following these detailed protocols and understanding the underlying principles, researchers can effectively synthesize, purify, and characterize PROTACs with C5 linkers, paving the way for the development of novel therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thalidomide-5-O-C5-NH2 in Cancer Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, Thalidomide-5-O-C5-NH2 has emerged as a critical chemical tool in the advancement of targeted cancer therapies. This synthetic E3 ligase ligand-linker conjugate is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.
This document provides a comprehensive overview of the application of Thalidomide-5-O-C5-NH2 in cancer research, detailing its mechanism of action, experimental protocols, and quantitative data to guide the design and execution of studies in this field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-5-O-C5-NH2 serves as a crucial building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
The thalidomide (B1683933) moiety of Thalidomide-5-O-C5-NH2 acts as the CRBN-binding element.[1][2] The C5 alkyl linker with a terminal primary amine provides a versatile point of attachment for a ligand specific to a cancer-associated protein.[1][2]
The general mechanism of action for a PROTAC utilizing Thalidomide-5-O-C5-NH2 is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target POI and the CRBN E3 ubiquitin ligase, forming a stable ternary POI-PROTAC-CRBN complex.[1][3]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.[3]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[1][3]
-
PROTAC Recycling : After inducing degradation, the PROTAC is released and can participate in further rounds of degradation, acting catalytically.[3]
The inherent anti-cancer properties of thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) are linked to their ability to bind to CRBN, leading to the degradation of specific transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This is particularly effective in multiple myeloma, where these transcription factors are crucial for cancer cell survival.[4] PROTACs leveraging the thalidomide scaffold can thus have dual actions: the degradation of a novel target and the intrinsic anti-myeloma activity of the thalidomide moiety.
Caption: General mechanism of action for a Thalidomide-5-O-C5-NH2-based PROTAC.
Quantitative Data on Thalidomide-Based Compounds in Cancer Research
The efficacy of PROTACs is often quantified by their DC50 (the concentration required to degrade 50% of the target protein) and IC50 (the concentration required to inhibit 50% of a biological process, such as cell proliferation). The following tables summarize representative data for thalidomide and its analogs against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Thalidomide | MCF-7 | Breast Cancer | 11.26 | [6] |
| HCT-116 | Colon Cancer | 14.58 | [6] | |
| HepG-2 | Liver Cancer | 16.87 | [6] | |
| Analog 24b | MCF-7 | Breast Cancer | 2.51 | [6] |
| HCT-116 | Colon Cancer | 5.80 | [6] | |
| HepG-2 | Liver Cancer | 4.11 | [6] |
| PROTAC | Target Protein | DC50 | Reference |
| PROTAC HDAC8 Degrader-2 | HDAC8 | 8.9 nM | [7] |
Experimental Protocols
A systematic experimental workflow is essential to validate the efficacy and mechanism of a novel PROTAC synthesized using Thalidomide-5-O-C5-NH2.
Caption: General experimental workflow for PROTAC characterization.
Protocol 1: Preparation of Stock and Working Solutions
Preparation of a 10 mM DMSO Stock Solution [8]
-
Accurately weigh the required amount of Thalidomide-5-O-C5-NH2.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot into single-use vials and store at -20°C for short-term storage or -80°C for long-term storage.[8]
Preparation of Working Solution for Cell Culture [8]
-
Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions in DMSO or sterile PBS if lower concentrations are needed.
-
Add the required volume of the stock solution to pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[8]
-
Mix gently and add the medium to the cells immediately.
Protocol 2: Cell Culture and Treatment[3]
-
Cell Lines : Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, Jurkat for leukemia) in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Seeding : Plate the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.[3]
-
PROTAC Treatment : Prepare the desired concentrations of the PROTAC in culture media from the stock solution. Treat the cells for various time points (e.g., 24, 48, 72 hours).[3]
Protocol 3: Western Blotting for Protein Degradation[3]
-
Cell Lysis : Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[3]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Detection : Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
-
Quantification : Use densitometry to quantify the protein bands and normalize them to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.[3]
Protocol 4: Cell Viability Assay (e.g., MTT)[3]
-
Treatment : Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations.[3]
-
Incubation : Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Downstream Effects
The primary signaling event initiated by a Thalidomide-5-O-C5-NH2-based PROTAC is the degradation of its specific target protein.[1] The downstream consequences are therefore dependent on the function of the targeted protein. For instance, if the PROTAC targets a key kinase in an oncogenic signaling pathway (e.g., BTK in B-cell malignancies or EGFR in solid tumors), its degradation will lead to the downregulation of that pathway, potentially inhibiting cancer cell proliferation and survival.[1]
A crucial pathway influenced by the thalidomide moiety itself is the CRBN-IKZF1/3 axis.[4] In multiple myeloma, the degradation of the transcription factors IKZF1 and IKZF3 leads to the downregulation of c-Myc and IRF4, key regulators of myeloma cell survival, and also has immunomodulatory effects by altering cytokine production.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Targeted Protein Knockdown Using Thalidomide-5-O-C5-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thalidomide-5-O-C5-NH2 as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted protein degradation. This document outlines the mechanism of action, protocols for key experiments, and a framework for data interpretation.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] By incorporating a thalidomide moiety, a PROTAC can recruit the CRL4-CRBN E3 ligase complex to the target protein. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] Thalidomide-5-O-C5-NH2 is a synthetic intermediate that provides the CRBN-binding thalidomide core attached to a 5-carbon alkyl linker with a terminal amine group, which serves as a versatile point of attachment for a target protein ligand.[5]
Mechanism of Action
The mechanism of a thalidomide-based PROTAC is a catalytic process that results in the degradation of the target protein. The PROTAC first forms a ternary complex with the target protein and the CRBN E3 ligase.[3] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein molecule.[4]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of the thalidomide moiety to CRBN is also a critical parameter. While specific degradation data for PROTACs using the Thalidomide-5-O-C5-NH2 linker is not abundant in peer-reviewed literature, the following tables provide representative data for thalidomide-based PROTACs and the binding affinities of related CRBN ligands.[1][6]
Table 1: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | PROTAC Identifier | DC50 (nM) | Dmax (%) | Cell Line |
| HDAC8 | PROTAC HDAC8 Degrader-2 | 8.9 | >90 | Not Specified |
| SHP2 | 11 (ZB-S-29) | 6.02 | >90 | Not Specified |
| IKZF1 | C4 aminoalkyl linker | Not Reported | 64 | Not Specified |
| IKZF1 | C5 aminoalkyl linker | Not Reported | 19 | Not Specified |
Table 2: Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50) | Time-Resolved FRET |
Note: Binding affinities and degradation data can vary depending on the specific experimental conditions and the full PROTAC structure.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Thalidomide-5-O-C5-NH2
This protocol describes the amide coupling of Thalidomide-5-O-C5-NH2 to a carboxylic acid-functionalized ligand for a protein of interest (POI).
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI-ligand with a carboxylic acid moiety
-
Thalidomide-5-O-C5-NH2 hydrochloride
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, preparative HPLC system)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the POI-ligand (1.0 equivalent) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[5]
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the salt and form the free amine.[3]
-
Slowly add the Thalidomide-5-O-C5-NH2 solution to the activated POI-ligand solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.[5]
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blot for Protein Degradation Quantification
This protocol is for determining the DC50 and Dmax of a synthesized PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).[8]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubations for the loading control.[7]
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6]
Protocol 3: Quantitative Proteomics for On- and Off-Target Analysis
This protocol provides a general workflow for identifying on- and off-target effects of a PROTAC using Tandem Mass Tag (TMT)-based quantitative proteomics.
Caption: Workflow for quantitative proteomics.
Materials:
-
Cultured cells
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., urea-based) with protease and phosphatase inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration known to induce significant degradation and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS to identify and quantify the peptides.
-
Data Analysis: Use a database search engine to identify the proteins and quantify the relative abundance of each protein based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
Conclusion
Thalidomide-5-O-C5-NH2 is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a foundation for the rational design, synthesis, and evaluation of novel protein degraders. Rigorous experimental validation, including the determination of degradation potency and a comprehensive assessment of selectivity, is crucial for the successful development of effective and safe PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of PROTAC Efficiency
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein.[1] A PROTAC is a heterobifunctional molecule with two key ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]
The effectiveness of a PROTAC is primarily determined by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.[1][2]
This document provides a detailed experimental workflow and protocols for the in vitro evaluation of PROTAC efficiency, focusing on the determination of DC50 and Dmax, and the validation of the PROTAC's mechanism of action.
PROTAC Mechanism of Action and Experimental Workflow
The action of a PROTAC involves a catalytic cycle, starting with the formation of a ternary complex and culminating in the degradation of the target protein.[4] A robust in vitro evaluation of a PROTAC should therefore involve a series of assays to confirm each step of this process.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
A typical experimental workflow for the in vitro validation of PROTACs is a multi-step process that requires a suite of complementary assays.[5]
Caption: A typical experimental workflow for the in vitro validation of PROTACs.
Key Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[6]
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[6][7]
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[7]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
HiBiT-Based Target Degradation Assay
This assay offers a high-throughput, real-time alternative to Western blotting for quantifying protein degradation.[2]
Protocol:
-
Cell Line Generation:
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.[8]
-
Allow cells to attach and grow overnight.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC compound in cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time points.
-
-
Lysis and Detection:
-
Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells.
-
The percentage of remaining protein is directly proportional to the luminescence signal.[1]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[4][6]
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the purified target protein, and the PROTAC.[6]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[6]
-
-
Detection of Ubiquitination:
-
The ubiquitination of the target protein can be detected by Western blotting using an anti-ubiquitin antibody or an antibody specific to the target protein, which will show higher molecular weight bands corresponding to the ubiquitinated forms.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[6]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Lyse the cells in a non-denaturing lysis buffer.[6]
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.[6]
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding.[6]
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.[6] An increased association in the presence of the PROTAC indicates ternary complex formation.
-
Data Presentation
Quantitative data from the degradation assays should be summarized in a clear and structured table for easy comparison of different PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC A | BRD4 | HeLa | 10 | 95 |
| Example PROTAC B | BRD4 | 22Rv1 | 5 | 98 |
| Negative Control | BRD4 | HeLa | >1000 | <10 |
Note: This is hypothetical data for illustrative purposes.
Logic for DC50 and Dmax Determination
The determination of DC50 and Dmax values requires fitting the dose-response data to a suitable model, commonly a four-parameter logistic (4PL) model.[1]
Caption: Logic for DC50 and Dmax determination.
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)[1]
Where:
-
Y is the percentage of remaining protein.
-
X is the PROTAC concentration.
-
Top is the maximum percentage of remaining protein (ideally 100%).
-
Bottom is the minimum percentage of remaining protein, from which Dmax can be calculated (Dmax = 100 - Bottom).[1]
-
DC50 is the concentration at which 50% of the protein is degraded.[1]
-
HillSlope describes the steepness of the curve.[1]
Selectivity and Off-Target Effects
A crucial aspect of PROTAC development is to assess its selectivity and potential off-target effects.
References
Application Notes and Protocols for DC50 and Dmax Determination of Thalidomide-5-O-C5-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] "Thalidomide-5-O-C5-NH2" is a key building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] It incorporates the thalidomide (B1683933) moiety, which binds to CRBN, connected to a 5-carbon alkyl linker with a terminal amine group that allows for covalent attachment to a POI-specific ligand.[3][4]
The efficacy of a PROTAC is quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[5][6] This document provides detailed protocols for determining the DC50 and Dmax of Thalidomide-5-O-C5-NH2-based PROTACs using common cellular and biochemical assays.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs synthesized using "Thalidomide-5-O-C5-NH2" function by co-opting the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] The thalidomide portion of the PROTAC binds to CRBN, the substrate receptor of the E3 ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity brings the POI into the vicinity of the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][4]
Experimental Protocols
A systematic experimental workflow is essential for the characterization of a novel PROTAC. This involves confirming target degradation and quantifying the potency (DC50) and efficacy (Dmax).
Protocol 1: Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique for semi-quantitatively assessing protein levels in response to PROTAC treatment.[1][6]
Materials:
-
Appropriate cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Thalidomide-5-O-C5-NH2 PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., logarithmic dilutions from 1 nM to 10,000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[3] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3][7]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a membrane.[3] Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Apply ECL substrate and capture the chemiluminescent signal.[3]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7][9]
Protocol 2: HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a highly sensitive, quantitative method for measuring protein degradation in live cells or lysates.[10][11] It requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[12][13]
Materials:
-
HiBiT knock-in cell line for the target protein
-
White, opaque 96- or 384-well assay plates
-
Thalidomide-5-O-C5-NH2 PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Endurazine™ Live Cell Substrate (for kinetic assays)
-
Luminometer
Procedure (Lytic Endpoint Assay):
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque assay plate and incubate overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.[12]
-
Luminescence Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal stabilization, then measure luminescence using a plate-based luminometer.[11]
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax.[7]
Protocol 3: Quantitative Mass Spectrometry for Proteome-Wide Analysis
Quantitative mass spectrometry (MS)-based proteomics is a powerful tool for precisely measuring changes in protein abundance following PROTAC treatment.[14] It enables the direct assessment of target degradation and can also identify off-target effects across the entire proteome.[14][15]
General Workflow:
-
Sample Preparation: Treat cells with the PROTAC and vehicle control. Lyse the cells and digest the proteins into peptides. Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment.[14] The percentage of degradation for the target protein is calculated relative to the vehicle control to determine DC50 and Dmax.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Degradation Profile of a Hypothetical Thalidomide-5-O-C5-NH2 PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Method |
| Cell Line A | Target X | 25 | 92 | Western Blot |
| Cell Line B | Target X | 35 | 88 | HiBiT Assay |
| Cell Line A | Target X | 22 | 95 | Mass Spectrometry |
Table 2: Selectivity Profile of a Hypothetical Thalidomide-5-O-C5-NH2 PROTAC
| Protein | DC50 (nM) in Cell Line A |
| Target Protein X | 22 |
| Off-Target Protein 1 | >10,000 |
| Off-Target Protein 2 | >10,000 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation | Poor cell permeability of the PROTAC | Perform cell permeability assays. |
| Ineffective ternary complex formation | Conduct ternary complex formation assays (e.g., Co-IP, TR-FRET).[7][16] | |
| Low expression of CRBN in the cell line | Confirm CRBN expression levels by Western blot. | |
| High background in Western blot | Insufficient blocking or washing | Optimize blocking and washing steps.[6] |
| Inconsistent loading in Western blot | Inaccurate protein quantification | Ensure accurate protein quantification and equal loading.[6] |
Conclusion
The successful development of a PROTAC using "Thalidomide-5-O-C5-NH2" requires a systematic and multifaceted experimental approach. By employing the detailed protocols outlined in these application notes for determining DC50 and Dmax, researchers can effectively characterize the potency and efficacy of their novel PROTACs, thereby accelerating the discovery and optimization of new therapeutic agents for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: NanoBRET™ Assay for Ternary Complex Validation
Introduction
The formation of a stable ternary complex is a critical and often rate-limiting step in the mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] These molecules function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][3] Validating and quantifying the formation of this POI-PROTAC-E3 ligase complex within a cellular environment is essential for the development and optimization of effective degraders.[1][4]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method for studying protein-protein interactions (PPIs) in real-time.[5][6] It is ideally suited for quantitatively measuring the formation and stability of ternary complexes induced by small molecules.[2][7] This technology provides critical insights into a compound's intracellular activity, enabling researchers to confirm its mechanism of action and optimize its chemical properties for enhanced degradation efficacy.[4][8]
Principle of the Assay
The NanoBRET™ assay is a proximity-based technique that measures energy transfer between a bioluminescent donor and a fluorescent acceptor.[6][9] In the context of ternary complex validation, one protein partner (e.g., the target protein) is genetically fused to the small, bright NanoLuc® luciferase (the energy donor).[3][5] The second protein partner (e.g., an E3 ligase component like VHL or CRBN) is fused to HaloTag®, a protein tag that can be covalently labeled with a fluorescent ligand (the energy acceptor).[5][7]
When a PROTAC or molecular glue brings the NanoLuc®-tagged target and the HaloTag®-labeled E3 ligase into close proximity (<10 nm), the energy emitted by the NanoLuc® donor upon substrate addition excites the fluorescent acceptor on the HaloTag®.[3][10] This results in a BRET signal, which is a measurable light emission at the acceptor's wavelength.[11] The intensity of the BRET signal is directly proportional to the amount of ternary complex formed, allowing for a quantitative assessment of the compound's efficiency in living cells.[3][8]
Experimental Workflow
The overall workflow for the NanoBRET™ ternary complex assay involves several key stages, from initial cell preparation to final data analysis. The process is designed for high-throughput screening and can be adapted for both endpoint and kinetic measurements.[2][12]
Detailed Experimental Protocol
This protocol provides a detailed methodology for performing the NanoBRET™ Ternary Complex Assay in a 96-well format using transiently transfected HEK293 cells.
Materials and Reagents
| Reagent | Recommended Source |
| HEK293 cells | ATCC |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Gibco |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco |
| Trypsin-EDTA (0.05%) | Gibco |
| Transfection Reagent (e.g., FuGENE® HD) | Promega |
| NanoLuc®-POI fusion vector | Custom or Promega |
| HaloTag®-E3 Ligase (VHL or CRBN) fusion vector | Promega |
| HaloTag® NanoBRET® 618 Ligand | Promega |
| NanoBRET® Nano-Glo® Substrate | Promega |
| Extracellular NanoLuc® Inhibitor | Promega |
| Test Compounds (e.g., PROTACs) | User-defined |
| White, solid-bottom 96-well assay plates | Corning |
| Plate reader with dual-filtered luminescence capability | BMG LABTECH, Molecular Devices, etc. |
Step 1: Cell Preparation and Transfection (Day 1)
-
Cell Culture : Culture HEK293 cells in Opti-MEM™ supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[13] Ensure cells are sub-cultured regularly and are not used beyond 20 passages.[14]
-
Seeding : Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.[13]
-
Transfection Complex Preparation :
-
In Opti-MEM™, prepare a mixture of the NanoLuc®-POI plasmid and the HaloTag®-E3 Ligase plasmid. An optimized donor-to-acceptor plasmid ratio is crucial and should be determined empirically; a 1:100 ratio (Donor:Acceptor) is a common starting point to minimize steric hindrance.[7][15]
-
Add transfection reagent (e.g., FuGENE® HD) to the DNA mixture according to the manufacturer's protocol.[16]
-
Incubate at room temperature for 15-20 minutes to allow complexes to form.[17]
-
-
Transfection : Add the transfection complexes dropwise to the cells.[17]
-
Incubation : Incubate the transfected cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.[13]
Step 2: Assay Preparation (Day 2)
-
Cell Harvesting : Wash the transfected cells with DPBS, then detach them using Trypsin-EDTA.[13]
-
Resuspension : Neutralize the trypsin with media containing serum, centrifuge the cells, and resuspend the pellet in Opti-MEM™.[16]
-
Cell Density Adjustment : Determine the cell density and adjust to 2 x 10⁵ cells/mL in Opti-MEM™.[13][16]
-
Acceptor Labeling : Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the final recommended concentration (e.g., 100 nM).[18]
-
Plating : Dispense the cell suspension into the wells of a white, 96-well assay plate.[17]
Step 3: Compound Addition and Incubation (Day 2)
-
Compound Preparation : Prepare serial dilutions of the test compounds (e.g., PROTACs) in Opti-MEM™. Include a vehicle control (e.g., DMSO).[13]
-
Compound Addition : Add the diluted test compounds to the appropriate wells.[13]
-
Equilibration : Incubate the plate for a specified period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator to allow the ternary complex to form and reach equilibrium.[1][16] To distinguish complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.[7][15]
Step 4: Signal Detection and Measurement (Day 2)
-
Substrate Preparation : Prepare the NanoBRET® Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor, according to the manufacturer's protocol. The extracellular inhibitor is critical to minimize background signal from any lysed cells.[13]
-
Substrate Addition : Add the substrate solution to each well.[15]
-
Plate Reading : Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence.[13] Measure the donor emission at ~460 nm and the acceptor emission at >610 nm.[17][19]
Data Analysis and Interpretation
-
Calculate Raw BRET Ratio : For each well, divide the acceptor emission value (618 nm) by the donor emission value (460 nm).[17][18] This ratio is often multiplied by 1000 to yield milliBRET units (mBU).[10]
-
Background Correction : Subtract the average mBU value from control wells that did not receive the HaloTag® ligand.[20]
-
Data Normalization : Normalize the corrected BRET ratios to the vehicle control wells (e.g., DMSO), which represent the maximum signal.[17]
-
Dose-Response Curve : Plot the normalized BRET ratio against the logarithm of the test compound concentration.[13]
-
Determine EC₅₀ and Bmax : Fit the data using a sigmoidal dose-response curve (non-linear regression) to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed) and the Bmax (the maximum BRET signal, indicating the efficacy of complex formation).[15]
A bell-shaped dose-response curve, known as the "hook effect," is often observed.[21] This occurs because at very high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, forming binary complexes that prevent the formation of the ternary complex.[21][22]
Quantitative Data Summary
The results from a NanoBRET™ ternary complex validation study can be summarized to compare the performance of different compounds.
| Compound | Target / Ligase | EC₅₀ (nM) | Bmax (mBU) | Cooperativity (α) | Notes |
| PROTAC A | BRD4 / VHL | 45 | 150 | 25 | Potent complex formation. |
| PROTAC B | BRD4 / VHL | 250 | 165 | 10 | Moderate potency. |
| PROTAC C | BRD4 / CRBN | 60 | 120 | 50 | High cooperativity with CRBN. |
| PROTAC D | BRD4 / VHL | >1000 | 25 | N/A | Ineffective complex formation. |
| Reference | BRD4 / VHL | 55 | 145 | 20 | Literature control compound. |
Note: The data presented are exemplary and will vary based on the specific proteins, compounds, and experimental conditions. Cooperativity (alpha) is a measure of how the binding of the PROTAC to one protein influences its binding to the other, and it can be determined through more advanced biophysical assays or inferred from cellular data.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. selvita.com [selvita.com]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 10. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. eubopen.org [eubopen.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. nordicbiolabs.se [nordicbiolabs.se]
- 20. Assessing Reader Capability for NanoBRET Technology | Molecular Devices [moleculardevices.com]
- 21. youtube.com [youtube.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Thalidomide-5-O-C5-NH2 conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the conjugation of Thalidomide-5-O-C5-NH2.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-5-O-C5-NH2 and why is it used in bioconjugation?
Thalidomide-5-O-C5-NH2 is a functionalized derivative of thalidomide (B1683933), a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] It incorporates the thalidomide core, which is crucial for recruiting the CRBN E3 ligase complex.[1] The "5-O-C5-NH2" portion refers to a 5-carbon alkyl linker attached to the 5-position of the thalidomide phthalimide (B116566) ring via an ether linkage, terminating in a primary amine (-NH2). This terminal amine serves as a versatile reactive handle for conjugation to other molecules, such as proteins of interest (POIs) or their ligands, most commonly through the formation of a stable amide bond.[1] This makes it a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1]
Q2: What is the most common chemical reaction used to conjugate Thalidomide-5-O-C5-NH2?
The most prevalent method for conjugating Thalidomide-5-O-C5-NH2 is through amide bond formation . This reaction typically involves coupling the terminal primary amine of the linker with a carboxylic acid group on the target molecule.[2] This process is usually facilitated by standard peptide coupling reagents.[2]
Q3: My conjugation reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields are a frequent challenge in the synthesis of complex bioconjugates like PROTACs.[2] Several factors can contribute to this issue. For a detailed breakdown of potential causes and recommended solutions, please refer to the troubleshooting guide below.
Q4: How does the linker length and composition affect the final conjugate's activity, particularly in the context of PROTACs?
The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4]
-
Too short: A short linker may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3]
-
Too long: An overly long linker might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer.[3]
The composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the solubility, cell permeability, and overall physicochemical properties of the PROTAC.[5][6] Therefore, systematic variation of the linker length and composition is often necessary to identify the optimal geometry for potent protein degradation.[3]
Troubleshooting Guide: Low Yield in Amide Bond Conjugation
This guide addresses common issues encountered during the amide coupling of a carboxylic acid-containing molecule to Thalidomide-5-O-C5-NH2.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU or COMU.[2]- Ensure coupling reagents are fresh and anhydrous. |
| Steric hindrance around the carboxylic acid or amine. | - Increase reaction time and/or temperature (if starting materials are stable).[7]- Consider a different, less sterically hindered coupling reagent.[2] | |
| Low nucleophilicity of the amine. | - While the primary amine on the linker is generally nucleophilic, the presence of electron-withdrawing groups on the binding partner can reduce reactivity. A stronger base or higher temperature may be required.[2] | |
| Suboptimal reaction conditions. | - Ensure the solvent (e.g., DMF, DMSO) is anhydrous.[8]- Optimize the base (e.g., DIPEA) concentration.[8]- Vary the reaction temperature and time.[7] | |
| Multiple Side Products | Reaction with other functional groups on the target molecule. | - Utilize protecting groups for other reactive functionalities (e.g., other amines, hydroxyls) on your target ligand.[2] |
| Formation of N-acylurea byproduct (with carbodiimide (B86325) reagents like EDC/DCC). | - Add NHS or HOBt to the reaction mixture to form a more stable active ester and suppress this side reaction.[2]- Perform the reaction at a lower temperature.[2] | |
| Epimerization of chiral centers. | - Use coupling reagents known to minimize racemization, such as HATU or COMU.[2]- Perform the reaction at a lower temperature. | |
| Poor Solubility of Reactants or Product | High lipophilicity of the overall molecule. | - Use a co-solvent system to improve solubility.- For PROTACs, consider synthesizing hybrid linkers containing both PEG and more hydrophobic alkyl chains to balance properties.[3] |
| The compound precipitates out of solution during the reaction. | - Increase the solvent volume.- Gently warm the reaction mixture if the compounds are thermally stable. |
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a standard procedure for forming an amide bond between the primary amine of Thalidomide-5-O-C5-NH2 and a carboxylic acid group on a target protein ligand.
Materials:
-
Thalidomide-5-O-C5-NH2 hydrochloride
-
Carboxylic acid-functionalized ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.[2]
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[2]
-
In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.[2]
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]
-
In another vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and form the free amine.[1]
-
Add the Thalidomide-5-O-C5-NH2 solution to the activated carboxylic acid mixture.[2]
-
Stir the reaction at room temperature for 4-12 hours.[2]
-
Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product.[8]
-
Work-up:
-
Quench the reaction by adding water.[1]
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.[1]
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography or reversed-phase HPLC.[2]
-
Characterization: Confirm the identity and purity of the final conjugate using LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Protocol 2: Amide Bond Formation using EDC/NHS
Materials:
-
Thalidomide-5-O-C5-NH2
-
Carboxylic acid-functionalized ligand
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or a mixture of DCM/DMF
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.[2]
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-ester.[2]
-
In a separate vial, dissolve Thalidomide-5-O-C5-NH2 (1.1 equivalents) in anhydrous DMF.[2]
-
Add the Thalidomide-5-O-C5-NH2 solution to the reaction mixture containing the activated NHS-ester.[2]
-
Stir the reaction at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography or reversed-phase HPLC.[2]
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow: Amide Coupling Conjugation
Caption: General workflow for PROTAC synthesis via amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common challenges encountered during the experimental process of optimizing PROTAC linker length.
| Issue | Potential Linker-Related Cause | Troubleshooting Steps & Recommendations |
| 1. Good binary binding, but minimal to no target protein degradation. | Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[1][2][3] | Synthesize a PROTAC Library: Create a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing polyethylene (B3416737) glycol (PEG) or alkyl units).[1][4] This allows for the empirical determination of the optimal length for productive ternary complex formation.[5] |
| Inefficient Ternary Complex Formation: The linker's composition and rigidity may not be conducive to the formation of a stable and productive ternary complex between the target protein and Cereblon (CRBN).[1][6] | Vary Linker Composition: Experiment with linkers of different compositions and rigidities. Flexible linkers like PEG and alkyl chains are common starting points, while more rigid linkers containing piperazine (B1678402) or phenyl groups can pre-organize the PROTAC for better binding.[6] | |
| Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.[4][7] | ||
| 2. "Hook Effect" observed (decreased degradation at high PROTAC concentrations). | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex.[2][8] | Perform a Wide Dose-Response Experiment: This will help to identify the optimal concentration range for degradation and characterize the bell-shaped curve of the hook effect.[8] |
| Linker Flexibility: A highly flexible linker may not sufficiently stabilize the ternary complex, contributing to the formation of non-productive binary complexes at higher concentrations.[8] | Modify Linker Rigidity: A more rigid linker may pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially mitigating the hook effect.[5] | |
| 3. PROTAC is potent in biochemical assays but has poor cellular activity. | Poor Cell Permeability: The linker can contribute to unfavorable physicochemical properties, such as high molecular weight or topological polar surface area (TPSA), hindering the PROTAC's ability to cross the cell membrane.[2][4] | Modify Linker to Improve Physicochemical Properties: Balance the hydrophilicity and lipophilicity of the linker. Incorporating PEG units can enhance solubility, while a shorter linker may improve permeability.[2] |
| Cellular Target Engagement Assays: Confirm that the PROTAC is reaching its intracellular target using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[4][9][10] | ||
| 4. Altering linker length results in a complete loss of activity. | Suboptimal Linker Attachment Points: The positions where the linker connects to the target protein binder and the thalidomide (B1683933) moiety are critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[3][4][7] | Re-evaluate Attachment Points: Ensure the chosen attachment points are at solvent-exposed regions and do not disrupt key binding interactions. This can be guided by analyzing the crystal structures of the ligands bound to their respective proteins.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a thalidomide-based PROTAC?
A1: The linker acts as a bridge, connecting the ligand that binds to the target Protein of Interest (POI) to the thalidomide derivative that recruits the E3 ubiquitin ligase, Cereblon (CRBN).[8] Its main function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[8]
Q2: Is there a universal optimal linker length for all thalidomide-based PROTACs?
A2: No, there is no single optimal linker length.[5][8] The ideal length is highly dependent on the specific target protein and must be determined empirically.[5] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4][6] For some targets, a minimum linker length is required to observe any degradation.[4][6]
Q3: What are the most common types of linkers used for thalidomide-based PROTACs?
A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability, which allows for systematic variation in length.[5] More rigid linkers incorporating elements like piperazine or piperidine (B6355638) rings are also being used to improve physicochemical properties and restrict conformation.[5]
Q4: How does the linker's composition affect the PROTAC's properties?
A4: The linker's chemical makeup significantly influences a PROTAC's drug-like properties:
-
Solubility: Incorporating polar groups, like the ether oxygens in PEG linkers, can improve aqueous solubility.[6]
-
Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve cell permeability.[6]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to metabolism. Designing more metabolically stable linkers is important for in vivo applications.[6]
Q5: How does the attachment point of the linker on the thalidomide scaffold influence PROTAC activity?
A5: The point of linker attachment on the thalidomide scaffold is critical and significantly impacts a PROTAC's physicochemical properties, ternary complex formation, and degradation efficiency.[5] The C4, C5, and glutarimide (B196013) nitrogen positions are the most explored.[5] Modification at the C5 position has been shown to potentially reduce the degradation of off-target zinc finger proteins.[5]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize illustrative data showing the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on TBK1 Degradation [11]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [12]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on p38α Degradation [12]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[4] Treat the cells with a range of PROTAC concentrations for a predetermined time.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
-
SDS-PAGE and Western Blotting: Denature an equal amount of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.[]
Methodology:
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).[4]
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the soluble protein partner (target protein).[4] Inject these solutions over the immobilized E3 ligase to observe the formation of the ternary complex. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[15]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[9]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[9]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[9]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[9]
-
Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A systematic workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to solve Thalidomide-5-O-C5-NH2 hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues with Thalidomide-5-O-C5-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What should I do first?
A1: Difficulty with solubility is a common challenge. First, confirm the form of your compound. Thalidomide-5-O-C5-NH2 is available as a free base or a hydrochloride (HCl) salt. The hydrochloride salt form generally exhibits improved aqueous solubility and stability.[1][2] If you are using the free base in aqueous solutions, switching to the HCl salt is recommended. For preparing stock solutions in organic solvents like DMSO, ensure you are using a fresh, anhydrous, high-purity grade, as DMSO is hygroscopic and absorbed water can diminish its solvating capacity.[2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For amine-functionalized small molecules such as this, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating highly concentrated stock solutions.[1][2] A stock solution can be prepared in DMSO and for cell-based assays, it is critical to manage the final DMSO concentration, typically keeping it below 0.5% to avoid cytotoxicity.[2]
Q3: My this compound was dissolved in DMSO, but it precipitates upon dilution into my aqueous buffer. How can this be prevented?
A3: This is a common issue for hydrophobic compounds. To address this, you can perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[2] This gradual change in solvent polarity can help maintain the compound's solubility. Also, ensure the final DMSO concentration in your aqueous medium is sufficient to maintain solubility while remaining non-toxic to your cells (typically ≤ 0.1%).[2]
Q4: Is it advisable to use heating or sonication to dissolve my this compound?
A4: Gentle warming (e.g., 37°C for 5-10 minutes) or sonication (10-15 minutes) can be employed to assist in dissolving the compound. However, it is crucial to monitor the stability of the compound under these conditions, as prolonged exposure to heat can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound.
dot
Caption: A workflow for preparing working solutions for cell-based assays.
Data Presentation
Solubility of this compound in Different Solvent Systems
| Solvent/System | Solubility | Notes |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (≥ 5.27 mM) | Clear solution, suitable for in vivo studies.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 5.27 mM) | Clear solution, suitable for in vivo studies.[1] |
| DMSO | Soluble | A stock solution can be prepared in DMSO.[1] |
| Ethanol | Sparingly Soluble | |
| Water | Insoluble | For a related compound.[1] |
Physicochemical Properties of a Related Compound: Thalidomide-NH-amido-C5-NH2
| Property | Value |
| Molecular Formula | C20H25N5O5 |
| Molar Mass | 415.44 g/mol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation : Bring a vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing : Accurately weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of this compound (Molar Mass with HCl: ~451.9 g/mol ) in 1 mL of DMSO.[1]
-
Solubilization : If necessary, gently vortex or sonicate the solution at room temperature to ensure complete dissolution.[1]
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol outlines a general method for determining the kinetic solubility of a compound.
-
Materials :
-
Test compound (this compound) dissolved in DMSO (stock solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates.
-
Nephelometer.
-
-
Procedure :
-
Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[3]
-
Add PBS to each well to achieve the desired final concentration of the compound.[3]
-
Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[3]
-
Measure the light scattering in each well using a nephelometer to detect undissolved particles.[3]
-
dot
Caption: Experimental workflow for a kinetic solubility assay.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Materials :
-
Solid this compound.
-
Buffer of choice (e.g., PBS at various pH values).
-
Vials and a shaker.
-
Filtration apparatus (e.g., 0.45 µm filter).
-
HPLC-UV or LC-MS for quantification.
-
-
Procedure :
-
Add an excess amount of the solid compound to a vial containing the buffer.
-
Seal the vials and place them on a shaker for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Signaling Pathway
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
dot
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
References
Technical Support Center: Overcoming the PROTAC Hook Effect with Thalidomide Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the PROTAC hook effect, particularly when utilizing thalidomide-based ligands for Cereblon (CRBN) E3 ligase recruitment.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2][3][4] This results in a characteristic bell-shaped or hooked curve when plotting protein degradation against PROTAC concentration, as opposed to a standard sigmoidal curve.[1][2][3][4][5][6]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][3] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][7] At very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating an abundance of "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[1][3][4][5] These binary complexes compete with the formation of the productive ternary complex, leading to reduced degradation efficiency.[4][5]
Q3: Why is it important to identify and understand the hook effect?
A3: Understanding and mitigating the hook effect is critical for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation level (Dmax) and its potency (DC50) if the optimal concentration range is missed.[2][3]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested only at concentrations that fall within the inhibitory range of the hook effect.[2][3]
-
Therapeutic Window: In a clinical setting, a significant hook effect could narrow the therapeutic window, making dosing more challenging.[2]
Q4: How do thalidomide-based ligands influence the hook effect?
A4: Thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide) are commonly used to recruit the CRBN E3 ligase.[2][] The binding affinity of the thalidomide ligand for CRBN, as well as the overall stability and cooperativity of the ternary complex, can influence the hook effect.[2] Factors such as the specific thalidomide analog used and the length and composition of the linker can impact the geometry and stability of the ternary complex, thus affecting the equilibrium between binary and ternary complex formation.[6]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
This is a classic indicator of the hook effect.[3]
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration: The peak of the bell-shaped curve represents the optimal concentration for maximal degradation (Dmax). Use this concentration for future experiments.
-
Expand the Concentration Range: Test a broader range of PROTAC concentrations, including very low (picomolar) and very high (micromolar) levels, to fully characterize the hook effect.[1][4]
-
Biophysical Assays: Use biophysical assays like TR-FRET, SPR, or AlphaLISA to directly measure ternary complex formation and correlate it with the degradation profile. A decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect.[2][3][4]
-
Issue 2: The PROTAC shows no degradation at any tested concentration.
-
Possible Causes & Troubleshooting Steps:
-
Concentration Range is in the Hook Effect Region: It's possible that all tested concentrations were too high and fell within the inhibitory part of the hook effect.
-
Solution: Test a much broader and lower concentration range, extending down to the picomolar range.[2]
-
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.
-
Solution: Perform cell permeability assays to assess compound uptake.[3]
-
-
Insufficient E3 Ligase or Target Protein Expression: The cell line may not express adequate levels of CRBN or the target protein.
-
Inactive PROTAC: The PROTAC itself may be unstable or inactive.
-
Solution: Assess the stability of the PROTAC under experimental conditions. Confirm binary binding to both the target protein and CRBN individually using biophysical assays.[2]
-
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN.
-
Solution: Assess ternary complex formation directly using co-immunoprecipitation or TR-FRET assays.[2]
-
-
Issue 3: The thalidomide-based PROTAC shows a strong hook effect at a lower than expected concentration.
-
Possible Causes & Troubleshooting Steps:
-
High Intracellular Concentration: The PROTAC may be highly cell-permeable, leading to high intracellular concentrations that induce the hook effect.
-
Solution: Perform a time-course experiment to analyze protein degradation at different time points to understand the kinetics and select an optimal treatment duration.[2]
-
-
Poor Ternary Complex Cooperativity: The PROTAC may not be inducing favorable protein-protein interactions between the target and CRBN.
-
Solution: Modify the linker by varying its length and composition to optimize ternary complex formation. Consider synthesizing and testing different thalidomide analogs to alter the presentation of the target protein to CRBN.[2]
-
-
Quantitative Data
Table 1: Illustrative Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining | Ternary Complex Formation (RFU) |
| 0 (Vehicle) | 100 | 50 |
| 1 | 75 | 200 |
| 10 | 20 | 800 |
| 100 | 65 | 350 |
| 1000 | 85 | 100 |
This table illustrates a typical bell-shaped curve for both protein degradation and ternary complex formation, which is characteristic of the hook effect.[2]
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | 15 | >95 | Pronounced hook effect above 20 nM |
| PROTAC-Y | Thalidomide | BRD4 | HeLa | 10 | 92 | Minimal hook effect up to 10 µM |
This table showcases the high potency of a CRBN-based PROTAC and compares the hook effect profiles of different PROTACs.[2][9]
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[2]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2][6]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[2][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][6]
-
Develop the blot using an ECL substrate and image the results.[2]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.[2]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-CRBN ternary complex.[2]
-
Reagent Preparation:
-
Prepare solutions of recombinant tagged target protein (e.g., GST-tagged), recombinant tagged CRBN E3 ligase complex, and your PROTAC at various concentrations.
-
-
Assay Plate Setup:
-
In a suitable assay plate, add the tagged target protein, tagged CRBN, and PROTAC dilutions.
-
-
Incubation:
-
Incubate the plate to allow for ternary complex formation.
-
-
Detection:
-
Add FRET donor and acceptor antibodies/reagents that recognize the respective tags on the target protein and CRBN.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of ternary complex formed.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at different concentrations, including a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.[11]
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.[11]
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.[11]
-
-
Western Blot Analysis:
-
Analyze the eluates by Western Blot, probing for the presence of CRBN. An increase in the CRBN signal in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex. A decrease in the CRBN signal at very high PROTAC concentrations would provide direct evidence for the hook effect.[1]
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Western Blot workflow for PROTAC degradation assay.
Caption: Troubleshooting logic for an observed hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the cell permeability of large PROTAC (Proteolysis Targeting Chimera) molecules.
Frequently Asked Questions (FAQs)
Q1: Why do large PROTAC molecules often exhibit poor cell permeability?
PROTACs are inherently large molecules, frequently possessing molecular weights greater than 800 Da and a significant polar surface area.[1][2][3] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines typically used to predict the oral bioavailability of small-molecule drugs.[2][4] Consequently, their ability to passively diffuse across the lipid bilayer of the cell membrane is often limited.[2]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
Several physicochemical properties are critical in determining the cell permeability of PROTACs:
-
Molecular Weight (MW): Generally, as molecular weight increases, permeability tends to decrease.[2]
-
Topological Polar Surface Area (TPSA): A high TPSA is often correlated with poor membrane permeability.
-
Lipophilicity (LogP): A delicate balance is necessary. While some lipophilicity is required, excessively high LogP can result in poor solubility and non-specific binding.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A large number of HBDs and HBAs can impede the molecule's ability to cross the cell membrane.[2]
-
Rotatable Bonds (NRotB): A high number of rotatable bonds can be unfavorable for permeability. However, a degree of flexibility is also crucial for the PROTAC to adopt a conformation suitable for permeation.[2]
-
Intramolecular Hydrogen Bonding (IMHB): The capacity to form internal hydrogen bonds can shield polar groups, which in turn reduces the effective TPSA in the nonpolar environment of the cell membrane and enhances permeability. This phenomenon is often referred to as the "chameleon effect."[2]
Q3: How does the choice of E3 ligase and its ligand affect PROTAC permeability?
The selection of the E3 ligase and its corresponding ligand is a critical factor in PROTAC design and can significantly influence the molecule's overall physicochemical properties and, consequently, its permeability.[5][6] While over 600 E3 ligases are known in the human genome, only a handful are commonly used in PROTAC design, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent.[5][6][7] The transition from peptide-based E3 ligase ligands to small-molecule ligands has been instrumental in improving the cell permeability and stability of PROTACs while also reducing their molecular weight.[8]
Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" describes the observation where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[3][4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex necessary for degradation.[3][4] Poor cell permeability can complicate the interpretation of the hook effect, as it becomes challenging to determine the precise intracellular concentration required for optimal degradation.[4]
Troubleshooting Guide
Issue 1: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays.
This discrepancy often points to a cell permeability issue.
-
Possible Cause: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Permeability: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to quantify the permeability of your PROTAC.[3][9]
-
Confirm Target Engagement: Employ biophysical assays like NanoBRET to verify that the PROTAC is binding to its target and the E3 ligase within the cellular environment.[3] A lack of engagement is a strong indicator of a permeability barrier.
-
Optimize Linker: The linker plays a crucial role in a PROTAC's physicochemical properties.[2] Consider synthesizing analogs with different linkers (e.g., shorter, more rigid, or containing features that promote intramolecular hydrogen bonding) to improve permeability.[1][3]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is a strategy to enhance membrane permeability.[1][3]
-
Issue 2: My PROTAC shows high variability in permeability assay results.
-
Possible Cause: Inconsistent experimental conditions or compound solubility issues.
-
Troubleshooting Steps:
-
Standardize Cell Culture: For cell-based assays like Caco-2, ensure the use of cells within a consistent passage number range and maintain uniform seeding densities. Regularly check the integrity of the cell monolayer.[3]
-
Address Solubility: Poor solubility of the PROTAC in the assay buffer can lead to inaccurate concentration measurements and variable results.[3] Employ formulation strategies or modify the PROTAC to improve its solubility.[10]
-
Consider Efflux: The PROTAC may be a substrate for cellular efflux pumps, which actively transport it out of the cell, leading to an underestimation of its passive permeability.[2][3] This can be investigated using bidirectional Caco-2 assays.[2]
-
Issue 3: The intracellular concentration of my PROTAC is too low for effective target degradation.
-
Possible Cause: A combination of low passive permeability and active efflux.
-
Troubleshooting Steps:
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate active transport into the cell.[3]
-
Computational Modeling: Utilize machine learning and computational models to predict the permeability of virtual PROTAC designs before synthesis, helping to prioritize compounds with a higher likelihood of good cellular uptake.[11][12]
-
Amide-to-Ester Substitution: Replacing amide bonds with esters can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve the membrane permeability of some PROTACs.[13]
-
Quantitative Data Summary
The following tables provide a structured overview of hypothetical data to illustrate how to compare the physicochemical properties and permeability of different PROTACs.
Table 1: Physicochemical Properties and PAMPA Permeability of Hypothetical PROTACs
| PROTAC ID | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds | PAMPA Papp (10-6 cm/s) | Permeability Class |
| PROTAC-01 | 850 | 3.5 | 190 | 5 | 12 | 15 | 0.8 | Low |
| PROTAC-02 | 820 | 4.2 | 160 | 3 | 10 | 12 | 1.5 | Moderate |
| PROTAC-03 | 910 | 3.8 | 210 | 6 | 14 | 18 | 0.5 | Low |
| PROTAC-04 | 875 | 4.8 | 150 | 2 | 9 | 11 | 2.5 | High |
Note: Permeability classification is often categorized as: High (>2.0), Moderate (1.0-2.0), and Low (<1.0). Data is for illustrative purposes.
Table 2: Caco-2 Permeability and Efflux Ratio of Selected PROTACs
| PROTAC ID | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC-A | 1.2 | 1.5 | 1.25 |
| PROTAC-B | 0.9 | 5.4 | 6.0 |
| PROTAC-C | 1.8 | 2.1 | 1.17 |
An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[14]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This high-throughput, cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a rapid assessment of its passive permeability.[4][9]
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.[3]
-
The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
The acceptor wells of a separate 96-well plate are filled with buffer.
-
The filter plate is placed on top of the acceptor plate, and the donor solution is added to the wells of the filter plate.
-
The "PAMPA sandwich" is incubated for a defined period (e.g., 4-16 hours) at room temperature.[3]
-
Following incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is then calculated.[9]
-
Protocol 2: Caco-2 Permeability Assay
-
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[14]
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer.
-
For the apical to basolateral (A→B) permeability assessment, the PROTAC dosing solution is added to the apical (upper) compartment, and fresh buffer is added to the basolateral (lower) compartment.[9]
-
For the basolateral to apical (B→A) permeability assessment, the dosing solution is added to the basolateral compartment.[9]
-
The plate is incubated at 37°C with gentle shaking.
-
At specified time points, samples are collected from the receiver compartment and analyzed by LC-MS/MS to determine the concentration of the PROTAC.
-
The Papp for both directions is calculated, and the efflux ratio is determined. An efflux ratio significantly greater than 2 is indicative of active efflux.[14]
-
Protocol 3: Cellular Uptake Assay using LC-MS/MS
-
Principle: This assay directly measures the intracellular concentration of a PROTAC after incubation with cultured cells.[14]
-
Methodology:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with the PROTAC at the desired concentration and incubated for a specific time.
-
After incubation, the medium is removed, and the cells are washed with ice-cold PBS to eliminate any extracellular compound.
-
The cells are lysed, and the intracellular concentration of the PROTAC in the lysate is quantified by LC-MS/MS.
-
The intracellular concentration is typically normalized to the total protein concentration in the lysate.
-
Visualizations
Caption: Troubleshooting workflow for a PROTAC with poor in-cell activity.
Caption: PROTAC mechanism of action highlighting the cell permeability barrier.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Rule of 5 Drug Discovery: Investigating the Drug-like Properties of Cyclic Peptide Natural Products and PROTACs [escholarship.org]
- 14. benchchem.com [benchchem.com]
Best practices for storing and handling Thalidomide-5-O-C5-NH2
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Thalidomide-5-O-C5-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Thalidomide-5-O-C5-NH2?
For long-term stability, solid Thalidomide-5-O-C5-NH2 should be stored at -20°C, protected from light, and kept under a nitrogen atmosphere in a tightly sealed container to prevent moisture absorption.[1][2]
Q2: How should I store stock solutions of Thalidomide-5-O-C5-NH2?
Stock solutions of Thalidomide-5-O-C5-NH2 are best stored at -80°C for up to six months or at -20°C for up to one month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for dissolving Thalidomide-5-O-C5-NH2?
Thalidomide-5-O-C5-NH2 and its derivatives are generally soluble in organic solvents such as DMSO.[4][5][6] For in vivo studies, co-solvent systems may be necessary to achieve the desired concentration and bioavailability.[3][6]
Q4: Is the hydrochloride salt form of Thalidomide-5-O-C5-NH2 preferable for experimental use?
Yes, the hydrochloride salt form is generally preferred for experimental use due to its enhanced water solubility and stability compared to the free base.[4][6][7]
Q5: What are the primary safety precautions to take when handling Thalidomide-5-O-C5-NH2?
When handling Thalidomide-5-O-C5-NH2, it is crucial to use personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and impervious clothing.[8][9] Work should be conducted in a well-ventilated area.[8][9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[8][10][11]
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Compound degradation due to improper storage.
-
Possible Cause: Hydrolysis of the thalidomide (B1683933) core or the linker.
-
Solution: The thalidomide structure is susceptible to hydrolysis, especially the glutarimide (B196013) ring, under acidic or basic conditions.[4] Ensure that all solvents and reagents used are of high purity and that the pH of aqueous solutions is controlled. Prepare aqueous solutions fresh for each experiment.[6]
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: For initial stock solutions, use fresh, anhydrous DMSO.[6] If preparing aqueous solutions for in vitro or in vivo experiments, consider using a co-solvent system. Two suggested formulations for in vivo use are:
-
-
Possible Cause: The compound is the free base instead of the hydrochloride salt.
Quantitative Data Summary
| Parameter | Solid Compound Storage | Stock Solution Storage |
| Temperature | -20°C (long-term)[1][2] | -80°C (up to 6 months) or -20°C (up to 1 month)[2][3] |
| Conditions | Tightly sealed container, protect from light, store under nitrogen.[1][2] | Aliquot to avoid freeze-thaw cycles.[2] |
| Shipping | Room temperature in the continental US; may vary elsewhere.[1] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of Thalidomide-5-O-C5-NH2 hydrochloride powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve approximately 4.52 mg of this compound in 1 mL of DMSO.[6]
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -80°C or -20°C in single-use aliquots.[2][3]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Materials:
-
Thalidomide-5-O-C5-NH2
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-intensity light source (for photostability)
-
Oven (for thermal stress)
-
HPLC-MS system[4]
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.[4]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.[4]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[4]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[4]
-
Photodegradation: Expose a solution of the compound to a high-intensity light source.[4]
-
-
Analysis: At various time points for each condition, take an aliquot of the sample, neutralize it if necessary, and analyze it by a validated stability-indicating HPLC-MS method to determine the purity and quantify any degradation products.[4]
Visualizations
Caption: Recommended storage and handling workflow for Thalidomide-5-O-C5-NH2.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs arise from the "molecular glue" activity of the thalidomide (B1683933) moiety and its analogs (e.g., lenalidomide (B1683929), pomalidomide).[1][2] When the PROTAC brings the E3 ligase Cereblon (CRBN) close to the intended target protein, the thalidomide component can independently recruit other proteins, known as "neosubstrates," to CRBN for ubiquitination and subsequent degradation.[1][3] This can lead to unintended biological consequences.
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1][4] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is implicated in the therapeutic effects of lenalidomide in certain blood cancers.[1][5]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1][4][5]
-
GSPT1: Degradation of GSPT1 can cause widespread cytotoxicity due to its essential cellular functions.[1]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][6]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies focus on modifying the CRBN ligand and the linker:
-
Modification of the CRBN Ligand: The phthalimide (B116566) ring of thalidomide and its analogs can be chemically modified to reduce the binding and degradation of neosubstrates.[1] Studies have shown that substitutions at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[4][6]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), which in turn affects degradation selectivity.[2][3]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[4] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[3][4] It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially contributing to off-target effects at high concentrations.[4]
Q4: How can I validate that a cellular phenotype is a direct result of on-target protein degradation?
A4: To confirm that an observed cellular phenotype is due to the degradation of your target protein, several control experiments are essential:
-
Use a Non-degrading Control: Synthesize an inactive version of your PROTAC. For example, you could use an epimer of the thalidomide ligand that does not bind to CRBN.[4] This control molecule will still bind to the target protein but will not induce its degradation. If the phenotype persists with this control, it is likely an off-target effect that is independent of degradation.[4]
-
CRISPR Knockout: Use CRISPR-Cas9 to knock out the gene encoding your target protein.[1] If the phenotype is still observed when the PROTAC is applied to the knockout cells, it confirms that an off-target mechanism is responsible.[1]
-
Rescue Experiments: If a specific off-target is suspected of causing toxicity, you can attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[2]
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
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Possible Cause 1: Degradation of known CRBN neosubstrates.
-
Troubleshooting Step: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, GSPT1, and various ZFPs).[2]
-
Solution: Perform Western blot analysis to confirm the degradation of these specific neosubstrates.
-
-
Possible Cause 2: Promiscuous binding of your target ligand.
-
Troubleshooting Step: The ligand for your target protein may have affinity for other proteins.
-
Solution: Validate the specificity of your target binder using techniques like a Cellular Thermal Shift Assay (CETSA).[4]
-
-
Possible Cause 3: Formation of stable off-target ternary complexes.
-
Troubleshooting Step: The PROTAC may be forming stable and productive ternary complexes with off-target proteins.
-
Solution: Assess the formation of off-target ternary complexes using a biophysical assay such as NanoBRET.[4]
-
-
Possible Cause 4: Downstream effects of on-target degradation.
-
Troubleshooting Step: The degradation of your intended target may be affecting the stability of interacting proteins or signaling pathways.
-
Solution: Conduct a time-course proteomics experiment to differentiate between direct and indirect effects. Direct degradation should occur at earlier time points.[4]
-
Problem 2: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause 1: On-target toxicity.
-
Troubleshooting Step: The degradation of the target protein itself may be inherently toxic to the cell.
-
Solution: Synthesize and test a non-degrading control compound (e.g., the warhead molecule alone) that binds the target but does not induce its degradation. This can help distinguish between effects caused by target inhibition versus target degradation.[1]
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: The degradation of one or more essential off-target proteins is causing the toxicity.
-
Solution 1: Research the biological functions of the off-target proteins identified in your proteomics experiments. The degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
Solution 2: Perform dose-response studies for both protein degradation (on- and off-target) and cell viability. If the toxicity EC50 correlates better with the degradation DC50 of an off-target protein than with the on-target protein, this suggests off-target toxicity.[1]
-
Solution 3: If an off-target is suspected, perform rescue experiments by overexpressing a degradation-resistant mutant of that protein.[2]
-
Data Presentation
Table 1: Representative Degradation Data for a Thalidomide-Based PROTAC
This table summarizes typical quantitative data for a hypothetical thalidomide-based PROTAC targeting BRD4, including its effect on the known off-target IKZF1.
| Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 (On-Target) | Jurkat | 15 | >95 |
| IKZF1 (Off-Target) | Jurkat | 802 | ~60 |
DC50: Concentration of PROTAC required to degrade 50% of the protein. Dmax: Maximum percentage of protein degradation.[4]
Table 2: Ternary Complex Formation and Cooperativity
This table presents example biophysical data for the formation of the ternary complex. Cooperativity (α) measures how the binding of the PROTAC to one protein affects its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
| Complex | Assay | KD (nM) | Cooperativity (α) |
| PROTAC-BRD4 | TR-FRET | 50 | |
| PROTAC-CRBN | TR-FRET | 250 | |
| BRD4-PROTAC-CRBN | TR-FRET | 25 | 10 |
Experimental Protocols
1. Global Proteomics for Off-Target Profiling by LC-MS/MS
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Culture a suitable human cell line to approximately 70-80% confluency. Treat the cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates.[7]
-
Protein Extraction and Digestion: Harvest cells, wash them with cold PBS, and pellet them by centrifugation. Lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides overnight using trypsin.[1]
-
LC-MS/MS Analysis: Desalt the peptide samples using C18 solid-phase extraction. Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1][8]
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins from the mass spectrometry data. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.[9]
2. Western Blotting for Validation of Off-Target Degradation
This protocol details the steps to quantify the degradation of a target protein and known off-targets.[4]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a dose-response of your PROTAC for a predetermined amount of time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the protein of interest (on-target or off-target) and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate it with an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[4]
Mandatory Visualizations
Caption: On-target vs. off-target degradation pathways.
Caption: Troubleshooting unexpected protein degradation.
Caption: Workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for C5-NH2 Linker Coupling
Welcome to the technical support center for optimizing your C5-NH2 linker coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in amide bond formation with a C5-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling a C5-NH2 linker?
The coupling of a C5-NH2 linker, which has a primary amine, to a carboxylic acid to form a stable amide bond is the primary application. This reaction requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] This is typically achieved using coupling reagents.[1]
Q2: Which are the most common coupling reagents for C5-NH2 linkers?
Several classes of coupling reagents are effective for this purpose. The choice often depends on the scale of the reaction, the nature of the substrates, and cost considerations. Common choices include:
-
Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like NHS (N-hydroxysuccinimide) or Sulfo-NHS to increase efficiency and stability of the active intermediate.[2][3]
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly efficient and often lead to high yields and short reaction times, particularly for challenging couplings.[4]
Q3: What is the optimal pH for coupling a C5-NH2 linker using EDC/NHS chemistry?
For EDC/NHS chemistry, a two-step pH process is generally recommended for optimal results.[3]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[2][3] A common buffer for this step is MES buffer.[5]
-
Coupling Step: The subsequent reaction of the activated carboxylic acid with the C5-NH2 linker is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[3] This higher pH ensures the primary amine of the linker is deprotonated and thus more nucleophilic.[3]
Q4: What are the best solvents to use for C5-NH2 linker coupling reactions?
Anhydrous (water-free) polar aprotic solvents are typically recommended to prevent hydrolysis of the activated carboxylic acid intermediate.[1] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
In some cases, co-solvents like DMSO may be used to improve the solubility of reactants.[6]
Q5: How can I monitor the progress of my coupling reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): to visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): to confirm the mass of the desired product and monitor the disappearance of reactants.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most common issues in amide coupling reactions. The underlying causes can be multifaceted.
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Solution |
| Incomplete Carboxylic Acid Activation | Increase the molar equivalents of the coupling reagent (e.g., 1.1-1.5 eq).[1] For sterically hindered acids, consider a more potent coupling reagent like HATU or PyAOP.[7] |
| Amine Protonation | The carboxylic acid can protonate the amine, rendering it non-nucleophilic. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to the reaction mixture.[1] |
| Hydrolysis of Activated Intermediate | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow or incomplete. Try using a co-solvent like DMSO or gentle heating. Sonication can also help to dissolve stubborn starting materials.[6] |
| Suboptimal Reaction Temperature | While most couplings are performed at room temperature, some difficult couplings may benefit from gentle heating (e.g., 40-50°C).[6] Conversely, for reactions prone to side reactions, cooling to 0°C may be beneficial. |
Issue 2: Presence of Significant Side Products
Side reactions can complicate purification and reduce the yield of the desired product.
| Side Reaction | Cause and Mitigation |
| Racemization | If the carboxylic acid has a chiral center, racemization can occur during activation. Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help. |
| N-acylurea Formation | With carbodiimide (B86325) reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Solution: Using an additive like NHS traps the activated intermediate as a more stable NHS ester, minimizing this side reaction.[8] |
| Guanidinylation of the Amine | With uronium/aminium coupling reagents (e.g., HBTU, HATU), the reagent can react with the primary amine of the C5-NH2 linker to form a guanidinium (B1211019) byproduct, capping the amine. Solution: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[9] |
| Diketopiperazine Formation | If coupling a dipeptide where the C5-NH2 linker is attached to the C-terminus, cyclization to form a diketopiperazine can occur, especially with proline in the sequence.[9] Solution: Use a resin with high steric hindrance like 2-chlorotrityl chloride resin for solid-phase synthesis. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Solution |
| Removal of Urea (B33335) Byproduct (from DCC/DIC) | The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble. Solution: Filter the reaction mixture to remove the precipitated DCU. If some remains soluble, it can often be removed by recrystallization or chromatography. The urea from DIC is more soluble and is typically removed during aqueous workup or chromatography.[8] |
| Removal of Excess Reagents and Water-Soluble Byproducts | Byproducts from EDC and reagents like HOBt are water-soluble. Solution: Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic components like DIPEA, and then with a saturated aqueous solution of sodium bicarbonate to remove acidic components like HOBt. |
| Product is Water-Soluble | If the final conjugate is water-soluble, purification by extraction can be challenging. Solution: Consider purification methods such as dialysis, size-exclusion chromatography (SEC), or preparative High-Performance Liquid Chromatography (HPLC). |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of substrates and is known for its high efficiency.[1]
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the C5-NH2 linker (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is often used for coupling to biomolecules like proteins or for reactions on carboxylated surfaces.
Caption: Experimental workflow for a two-step EDC/NHS coupling.
-
Activation:
-
Dissolve your carboxyl-containing molecule in an Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0).[5]
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
-
Add EDC (e.g., 10-fold molar excess over carboxyl groups) and Sulfo-NHS (e.g., 25-fold molar excess) to the molecule solution.[5]
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Buffer Exchange (Optional but Recommended):
-
Immediately remove excess EDC and byproducts using a desalting column equilibrated with a Coupling Buffer (e.g., PBS, pH 7.2).[5]
-
Collect the fractions containing the activated molecule.
-
-
Coupling:
-
Immediately add the C5-NH2 linker to the activated molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Equivalents | Base Required | Typical Solvent(s) | Advantages | Disadvantages |
| EDC/NHS | EDC: 1.1-1.5NHS: 1.1-1.5 | None (but pH control is crucial) | DMF, DCM, Water | Water-soluble byproducts, mild conditions. | Less effective for sterically hindered substrates. |
| DCC/DMAP | DCC: 1.1DMAP: 0.1 | DMAP (catalytic) | DCM, THF | Cost-effective. | Insoluble urea byproduct, potential for racemization.[8] |
| HATU | 1.0-1.5 | DIPEA (2.0 eq) | DMF, DCM | High efficiency, fast reaction times, good for hindered substrates.[4] | Higher cost, potential for guanidinylation side reaction.[9] |
| PyBOP | 1.1-1.5 | DIPEA (2.0 eq) | DMF, DCM | High efficiency, less hazardous byproducts than BOP.[8] | Higher cost than carbodiimides. |
Table 2: Influence of Reaction Conditions on Coupling Efficiency (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Coupling Reagent | EDC/NHS | HATU | EDC/NHS | HATU is generally more efficient, especially for difficult couplings. |
| pH (for EDC/NHS) | 6.0 (one-pot) | - | 7.5 (one-pot) | A pH of 7.5 favors the amine reaction but increases hydrolysis of the NHS ester. A two-step pH protocol is optimal.[5] |
| Temperature | 0°C | Room Temp | 50°C | Higher temperatures can increase reaction rate but may also promote side reactions.[6] |
| Solvent | Anhydrous DMF | Anhydrous DCM | DMF with 5% H₂O | The presence of water will lead to hydrolysis and significantly lower yield. |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Thalidomide-Based PROTACs
<_Step_2>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in thalidomide-based PROTAC synthesis?
A1: The synthesis of complex molecules like PROTACs can result in a variety of impurities. Common impurities include unreacted starting materials (warhead, linker, thalidomide (B1683933) analogue), byproducts from side reactions, residual solvents, and catalysts (e.g., palladium).[1][2] One particularly challenging impurity can arise from the nucleophilic aromatic substitution (SNAr) reaction used to couple a linker to a fluorinated thalidomide analogue, where a competing nucleophilic acyl substitution can occur, leading to a byproduct that may co-elute with the desired PROTAC.[3]
Q2: Why is the separation of diastereomers critical for thalidomide-based PROTACs?
A2: The thalidomide moiety contains a chiral center at the 3-position of the glutarimide (B196013) ring.[4] This means that a PROTAC containing thalidomide will exist as a mixture of at least two diastereomers if the warhead or linker also contains a chiral center. These stereoisomers can have different binding affinities for the target protein and the E3 ligase, Cereblon (CRBN), and consequently, different biological activities.[4][] Specifically, the (S)-enantiomer of thalidomide binds to CRBN with higher affinity than the (R)-enantiomer.[4] Therefore, separating these diastereomers is crucial for obtaining a final product with consistent and optimal efficacy.[6]
Q3: What are the recommended analytical techniques to assess the purity of a final PROTAC product?
A3: A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is essential for determining the purity of the final compound by separating it from impurities. A purity level of 95% or higher is often required.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the desired product by its mass-to-charge ratio and for identifying impurities by their molecular weights.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that the warhead, linker, and E3 ligase ligand are correctly assembled.[7] 2D NMR techniques like COSY and HSQC can be used to resolve complex spectra.[6][7]
-
Quantitative NMR (qNMR): This technique can be used for the absolute quantification of the main component.[1]
Section 2: Troubleshooting Guide
Problem 1: My final product shows two closely eluting peaks with the same mass in RP-HPLC. What are they?
-
Potential Cause: The two peaks are likely diastereomers. Because thalidomide has a chiral center, if any other part of your PROTAC is chiral, you will have synthesized a mixture of diastereomers. These often have very similar polarities and can be difficult to separate on standard achiral RP-HPLC columns.[8]
-
Suggested Solutions:
-
Optimize Achiral Method: Try a shallower gradient in your RP-HPLC method to maximize resolution.[2][8] Sometimes, small changes in mobile phase composition or temperature can improve separation.
-
Employ Chiral Chromatography: The definitive method for separating stereoisomers is chiral chromatography.[6] Supercritical Fluid Chromatography (SFC) is often the preferred method for its superior resolving power for stereoisomers compared to chiral HPLC.[8][9]
-
Problem 2: I'm struggling to remove residual palladium catalyst from my final product after a coupling reaction.
-
Potential Cause: Palladium catalysts used in reactions like Suzuki or Buchwald-Hartwig couplings can form complexes that are soluble in organic solvents, making them difficult to remove by simple extraction or standard silica (B1680970) gel chromatography.[10]
-
Suggested Solutions:
-
Filtration through Celite: A simple first step is to dilute the reaction mixture and filter it through a pad of Celite, which can trap insoluble inorganic salts and metals.[10]
-
Metal Scavengers: Use solid-supported metal scavengers, such as thiol-functionalized silica gel. These scavengers have a high affinity for palladium and can be easily removed by filtration after stirring with the reaction mixture.[10][11]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium. The carbon is subsequently removed by filtration through Celite.[11]
-
Specialized Chromatography: If other methods fail, column chromatography can be effective, especially if the product has a significantly different polarity from the palladium complexes.[11]
-
Problem 3: My purified PROTAC has low solubility, making purification and handling difficult.
-
Potential Cause: PROTACs are often large, complex molecules with high molecular weights and lipophilicity, which can lead to poor solubility in common chromatography solvents.[12]
-
Suggested Solutions:
-
Solvent Selection: For purification, dissolve the crude sample in a stronger, compatible solvent like DMSO or DMF before injection to prevent precipitation on the column.[8]
-
pH Adjustment: Modifying the pH of the mobile phase can change the ionization state of your PROTAC, potentially increasing its solubility.[8]
-
Linker Modification (Design Stage): During the design of the PROTAC, incorporating more polar groups, such as piperazinyl or pyridinyl moieties, into the linker can enhance aqueous solubility.[8][13]
-
Problem 4: My PROTAC appears to be degrading during the purification process.
-
Potential Cause: PROTACs, especially those with certain types of linkers (e.g., esters), can be susceptible to degradation under harsh conditions, such as strongly acidic or basic mobile phases.[8]
-
Suggested Solutions:
-
Optimize pH: Use mobile phases with neutral or near-neutral pH if your molecule is labile. Avoid strong acids like trifluoroacetic acid (TFA) if possible, opting for formic acid instead.[8]
-
Reduce Temperature: Performing the purification at a lower temperature can slow down the rate of degradation.[8]
-
Minimize Processing Time: Work quickly to minimize the time the PROTAC is in solution or on the chromatography column. Lyophilize the purified fractions immediately after collection to remove solvents.[8]
-
Section 3: Experimental Protocols and Data
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) for Diastereomer Separation
This protocol provides a general starting point for separating thalidomide-based PROTAC diastereomers.
-
System: Analytical to preparative SFC system
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as Daicel CHIRALPAK® IA, IB, or IC. A common dimension is 4.6 x 250 mm, 5 µm.[9][14]
-
Mobile Phase:
-
CO₂ as the supercritical fluid.
-
A polar organic solvent, such as methanol (B129727) (MeOH) or ethanol, as a co-solvent or "modifier."[9]
-
-
Conditions:
-
Gradient: Start with a low percentage of the modifier (e.g., 5%) and gradually increase to a higher percentage (e.g., 40-50%) over 10-20 minutes.
-
Flow Rate: 2-4 mL/min for an analytical column.
-
Back Pressure: Maintain a constant back pressure, typically around 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[9]
-
-
Sample Preparation: Dissolve the PROTAC sample in the initial mobile phase modifier (e.g., methanol) at a concentration of 1 mg/mL.[9]
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
This protocol outlines the use of a solid-supported scavenger to remove residual palladium.
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., DCM, DMF, or Toluene).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[11]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Reaction progress can be monitored by taking small aliquots and analyzing for palladium content via ICP-MS, if available.
-
Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the solid scavenger.[11]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[11]
Data Tables
Table 1: Comparison of Purification Techniques for a Model Thalidomide-Based PROTAC
| Purification Step | Purity Before Step (by HPLC) | Purity After Step (by HPLC) | Diastereomeric Ratio (A:B) | Yield Loss | Key Impurities Removed |
| Flash Chromatography | 65% | 85% | 55:45 | ~15% | Unreacted starting materials |
| Preparative RP-HPLC | 85% | >98% | 52:48 | ~20% | Closely eluting byproducts |
| Chiral SFC | >98% (total) | >99% (Diastereomer A) | >99:1 | ~50% | Unwanted diastereomer (B) |
Table 2: Purity Analysis Before and After Final Polishing Step (Chiral SFC)
| Analytical Method | Result Before Chiral SFC | Result After Chiral SFC (Isolated Diastereomer A) |
| RP-HPLC Purity | 98.5% (single peak) | 99.7% |
| Chiral SFC (% Area) | Diastereomer A: 52% Diastereomer B: 48% | Diastereomer A: 99.8% Diastereomer B: 0.2% |
| LC-MS | Expected Mass [M+H]⁺ detected | Expected Mass [M+H]⁺ detected |
| Residual Palladium (ICP-MS) | 25 ppm | < 1 ppm |
Section 4: Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Technical Support Center: Optimizing PROTAC Design with PEG vs. Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the rational design and troubleshooting of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic selection and optimization of polyethylene (B3416737) glycol (PEG) versus alkyl linkers. Here, you will find answers to frequently asked questions, troubleshooting for common experimental hurdles, detailed experimental protocols, and comparative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the linker in a PROTAC molecule?
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. Its primary functions include:
-
Connecting the two ligands: It physically joins the warhead (which binds to the protein of interest - POI) and the E3 ligase ligand.
-
Dictating ternary complex formation: The linker's length, flexibility, and chemical composition are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] An optimal linker facilitates the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination.[2]
-
Influencing physicochemical properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][4]
Q2: What are the key differences between PEG and alkyl linkers?
PEG and alkyl linkers are the most commonly used flexible linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their lengths can be modified.[5][6] However, they possess distinct properties that influence a PROTAC's performance.
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units (-O-CH2-CH2-) | Saturated or unsaturated hydrocarbon chains (-CH2-)n |
| Solubility | Generally hydrophilic, which can improve the aqueous solubility of the PROTAC.[3][7] | Generally hydrophobic, which may decrease aqueous solubility.[3][7] |
| Cell Permeability | The relationship is complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield polar surfaces, potentially enhancing permeability.[8] | The increased lipophilicity can improve passive cell permeability, but excessive hydrophobicity may lead to poor solubility and non-specific binding.[3][7] |
| Metabolic Stability | The ether bonds can be susceptible to oxidative metabolism.[5] | Generally considered to have good metabolic stability.[7] |
| Ternary Complex Formation | The flexibility of the PEG chain can be advantageous in allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation.[5] | Provides a flexible tether that can also facilitate ternary complex formation. |
Q3: Is a longer linker always better for PROTAC efficacy?
No, a longer linker is not always better. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[9]
-
Too long: An excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination, leading to a decrease in degradation potency.[9]
Q4: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations.[10] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can mitigate its severity.[10]
Troubleshooting Guide
This section addresses common issues encountered during PROTAC development and provides linker-focused troubleshooting strategies.
Issue 1: My PROTAC shows good binary binding but no target degradation.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Flexibility | Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or methylene (B1212753) units) to identify the optimal distance.[10] Experiment with more rigid linkers (containing rings like piperazine) or more flexible linkers to find a composition that supports a stable ternary complex.[10] |
| Poor Cell Permeability | If poor cell permeability is suspected, modify the linker to balance hydrophilicity and lipophilicity. For hydrophobic PROTACs, incorporating PEG units can improve solubility and potentially permeability.[8] For hydrophilic PROTACs, consider shorter alkyl linkers. Perform a Caco-2 permeability assay to experimentally determine cell permeability. |
| Incorrect Attachment Points | The linker's exit vector from the warhead and E3 ligase ligand is critical.[10] Re-evaluate the attachment points based on co-crystal structures, selecting solvent-exposed regions that are less likely to interfere with binding.[10] |
Issue 2: My PROTAC has poor solubility.
| Potential Linker-Related Cause | Troubleshooting Steps |
| Hydrophobic Alkyl Linker | Replace the alkyl linker with a more hydrophilic PEG linker.[3][7] |
| Overall Molecular Properties | If the warhead and/or E3 ligase ligand are highly lipophilic, even a PEG linker may not be sufficient. Consider incorporating polar functional groups into the linker. |
Issue 3: I am observing a significant "hook effect."
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | Optimize the linker to promote positive cooperativity. This often requires iterative design and testing of different linker lengths and compositions.[10] |
| High Linker Flexibility | Introduce some rigidity into the linker by incorporating cyclic structures (e.g., piperazine, phenyl rings) to reduce the entropic penalty of forming the ternary complex.[10] |
Quantitative Data Summary
The following tables summarize representative data comparing the performance of PROTACs with PEG and alkyl linkers. Note: The data is compiled from various sources and should be interpreted as illustrative of general trends. Direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Impact of Linker Type on Degradation Potency (DC50) and Efficacy (Dmax)
| Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Alkyl | < 500 | >90 | [6] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | - | [6] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | >90 | [6] |
| SMARCA2 | VHL | Alkyl | >1000 | <20 | [5] |
| SMARCA2 | VHL | PEG2 | 500 | 55 | [5] |
| SMARCA2 | VHL | PEG4 | 250 | 70 | [5] |
Table 2: Impact of Linker Type on Cell Permeability
| PROTAC Series | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| VHL-based | Alkyl | 0.002 | [8] |
| VHL-based | 1-unit PEG | 0.005 | [8] |
| AR-targeting | PEG-linker | 1.7 (A2B), 14.1 (B2A) |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker via Amide Coupling
This protocol outlines a general two-step synthesis involving the coupling of a warhead to a bifunctional alkyl linker, followed by coupling to the E3 ligase ligand.
Step 1: Synthesis of Warhead-Alkyl-Linker Intermediate
-
Materials: Amine-functionalized warhead, Boc-protected amino-alkyl-carboxylic acid linker, HATU, DIPEA, anhydrous DMF.
-
Procedure: a. Dissolve the Boc-protected amino-alkyl-carboxylic acid linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the amine-functionalized warhead (1.0 eq) to the reaction mixture. d. Stir at room temperature for 2-4 hours, monitoring by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. f. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Materials: Warhead-Alkyl-Boc intermediate, TFA, DCM.
-
Procedure: a. Dissolve the intermediate in DCM. b. Add TFA (20-50% v/v) at 0°C. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS). d. Concentrate under reduced pressure to remove TFA and DCM.
Step 3: Final PROTAC Synthesis
-
Materials: Warhead-Alkyl-Amine intermediate, Carboxylic acid-functionalized E3 ligase ligand, HATU, DIPEA, anhydrous DMF.
-
Procedure: a. Follow the amide coupling procedure described in Step 1, using the deprotected intermediate and the E3 ligase ligand. b. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. Treat with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[2]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][13]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip via amine coupling.[14]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).[14]
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner (the POI). Inject these solutions over the immobilized E3 ligase to measure ternary complex formation.[14]
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine kinetic parameters (ka, kd) and affinity (KD). Cooperativity can be assessed by comparing the affinities of binary and ternary interactions.[13]
Protocol 4: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[15][16]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[15]
-
Permeability Measurement: a. For apical-to-basolateral (A→B) transport, add the PROTAC to the apical chamber and fresh buffer to the basolateral chamber.[15] b. For basolateral-to-apical (B→A) transport, add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.[15]
-
Sample Analysis: At various time points, collect samples from the receiver chamber and quantify the PROTAC concentration using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[15]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
Caption: Logical relationships in PROTAC linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aragen.com [aragen.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
Validation & Comparative
Validating Target Degradation with Thalidomide-5-O-C5-NH2 PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of target protein degradation induced by PROTACs (Proteolysis Targeting Chimeras) synthesized using the Thalidomide-5-O-C5-NH2 linker-ligand conjugate. It offers a comparative perspective against other CRBN-recruiting PROTACs and details the necessary experimental protocols to ensure robust validation of on-target activity.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-5-O-C5-NH2 serves as a crucial building block for constructing PROTACs that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] A PROTAC synthesized with this moiety functions as a molecular bridge, simultaneously binding to the target Protein of Interest (POI) and CRBN.[2][1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Comparison of CRBN-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons of PROTACs using the Thalidomide-5-O-C5-NH2 linker against other degraders for the same target under identical conditions are limited in publicly available literature, we can analyze representative data for PROTACs targeting the well-characterized Bromodomain and Extra-Terminal (BET) protein BRD4.[3][4] It is important to note that the following data is compiled from different studies, and experimental conditions may vary.[3]
| PROTAC / Compound | E3 Ligase Ligand | Linker Position on Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative Thalidomide-PROTAC | Thalidomide | Not Specified | BRD4 | Various | Variable | >90 | [4] |
| Representative Lenalidomide-PROTAC | Lenalidomide (B1683929) | C5 | BRD4 | THP-1 | Not Reported | Effective Degradation | [4] |
| Representative Pomalidomide-PROTAC | Pomalidomide | C4 | BRD4 | VHL-KO 293T | 1.8 | >95 | [3] |
Studies suggest that lenalidomide and pomalidomide-based PROTACs may exhibit more favorable physicochemical properties and higher binding affinity to CRBN, potentially leading to more efficient ternary complex formation and more potent degradation.[5][6] However, the choice of linker and its attachment point significantly impacts the efficacy of a PROTAC, and a Thalidomide-5-O-C5-NH2 based degrader can be highly effective.[1]
Experimental Protocols for Validation
A rigorous, multi-faceted experimental approach is crucial to validate the efficacy and mechanism of action of a PROTAC synthesized using Thalidomide-5-O-C5-NH2.
Western Blot for Protein Degradation Quantification
This is the most common method to determine a PROTAC's DC50 and Dmax.[3][7]
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[7]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[8]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the DC50 and Dmax values.[3]
In-Cell Ubiquitination Assay
This assay provides direct evidence that the PROTAC induces the ubiquitination of the target protein.[9][10]
Protocol:
-
Cell Co-transfection: Co-transfect cells with plasmids expressing the protein of interest and an epitope-tagged ubiquitin (e.g., HA-Ub).
-
Cell Treatment: Treat the cells with the PROTAC at a concentration known to cause degradation and a vehicle control. A proteasome inhibitor (e.g., MG132) should be added to prevent the degradation of the ubiquitinated protein.[11]
-
Cell Lysis: Lyse the cells in a stringent lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates and perform immunoprecipitation using an antibody against the target protein.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA). An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination.[9]
Rescue Experiments
Rescue experiments are crucial to confirm that the observed degradation is dependent on the CRBN E3 ligase and the proteasome.
Protocol:
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CRBN in the cells.
-
PROTAC Treatment: Treat the CRBN-deficient cells and control cells with the PROTAC.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the target protein. A significant reduction in degradation in the CRBN-deficient cells confirms that the PROTAC's activity is CRBN-dependent.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Western Blot Analysis: A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the degradation is mediated by the proteasome.[11]
Conclusion
Validating the on-target degradation of a PROTAC synthesized with Thalidomide-5-O-C5-NH2 requires a systematic and evidence-based approach. While direct comparative data with other degraders may be limited, the experimental protocols outlined in this guide provide a robust framework for characterizing the potency and mechanism of action of your PROTAC. By combining quantitative Western blotting, in-cell ubiquitination assays, and rescue experiments, researchers can confidently validate their findings and contribute to the growing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Negative Controls for Thalidomide-Based PROTAC Experiments
In the burgeoning field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] Thalidomide (B1683933) and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are frequently incorporated into PROTAC design.[][3] To ensure the observed protein degradation is a direct result of the intended ternary complex formation (POI-PROTAC-CRBN) and not due to off-target effects, the use of meticulously designed negative controls is scientifically imperative.[4] This guide provides a comprehensive comparison of negative control strategies for thalidomide-based PROTAC experiments, supported by experimental data and detailed protocols.
The Critical Role of Negative Controls
A well-designed negative control should be structurally analogous to the active PROTAC but deficient in a key functional aspect, such as binding to the target protein or the E3 ligase.[4] This allows researchers to unequivocally attribute the degradation of the POI to the specific mechanism of the PROTAC. The two primary strategies for designing such controls involve disrupting either the PROTAC's interaction with the E3 ligase or its binding to the target protein.[5]
Comparison of Negative Control Strategies
The most effective negative controls are those that are chemically very similar to the active PROTAC, differing only in a way that ablates a specific biological interaction.
E3 Ligase Binding-Deficient Control
This is the most common and informative negative control.[5] The goal is to create a molecule that can still bind to the target protein but can no longer recruit the CRBN E3 ligase. This is typically achieved by a subtle modification to the thalidomide moiety. A widely accepted method is the methylation of the glutarimide (B196013) nitrogen on thalidomide or its analogs (e.g., pomalidomide, lenalidomide).[5][6] This modification sterically hinders the binding of the PROTAC to CRBN, thereby preventing the formation of a productive ternary complex and subsequent protein degradation.[5]
Target Protein Binding-Deficient Control
This type of control is designed to bind to the E3 ligase but not to the protein of interest. This is achieved by modifying the "warhead" portion of the PROTAC that targets the POI. Often, this involves using an enantiomer or an epimer of the active warhead that is known to have significantly reduced or no binding affinity for the target protein.[5] This control is crucial for ruling out off-target effects that might be mediated by the E3 ligase-PROTAC binary complex.[5]
Quantitative Comparison of an Active PROTAC and its Negative Controls
To rigorously validate the mechanism of a thalidomide-based PROTAC, it is essential to quantitatively compare its activity with that of well-designed negative controls. The following table provides a summary of key parameters for the exemplary BRD4-targeting PROTAC, dBET1, and its corresponding negative controls.
| Compound | Target Protein | E3 Ligase Ligand | Key Feature | DC₅₀ | Dₘₐₓ | Rationale for Inactivity |
| dBET1 (Active PROTAC) | BRD4 | Pomalidomide | Binds both BRD4 and CRBN | ~100 nM[5] | >85%[5] | N/A |
| N-methyl-dBET1 (E3 Ligase Binding-Deficient Control) | BRD4 | N-methyl-pomalidomide | Binds BRD4, does not bind CRBN | Inactive | No degradation observed | Methylation of the glutarimide nitrogen prevents binding to Cereblon.[5] |
| dBET1(R) (Target Binding-Deficient Control) | BRD4 | Pomalidomide | Binds CRBN, does not bind BRD4 | Inactive[5] | No degradation observed | The (R)-enantiomer of the warhead has a significantly lower binding affinity for BRD4.[5] |
Visualizing the Mechanism and Control Strategies
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Rigorous experimental validation is key to interpreting PROTAC activity. Below are detailed protocols for essential assays.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[1]
Materials:
-
Cell culture reagents
-
Active PROTAC and negative control(s)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the negative control(s).[5] Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM.[5] Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1][5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5] Incubate on ice for 30 minutes, vortexing periodically.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[5] Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[5]
Cell Viability Assay
This assay evaluates the cytotoxic effects of the PROTAC and its negative control.[5]
Materials:
-
Cells
-
96-well plates
-
Active PROTAC and negative control(s)
-
MTS or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and negative control.[5] Include a vehicle control.[5]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[1][5]
NanoBRET™ Ternary Complex Formation Assay
This assay directly measures the formation of the ternary complex in live cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN
-
Nano-Glo® Live Cell Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM™ I Reduced Serum Medium
-
Luminometer
Procedure:
-
Cell Preparation: Suspend cells in Opti-MEM™ and add the HaloTag® NanoBRET™ 618 Ligand.
-
Compound Addition: Prepare serial dilutions of the active PROTAC and negative control in Opti-MEM™ and add them to the wells.[5]
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate to all wells. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[5]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal after background subtraction. Plot the ratio against the compound concentration to determine the EC₅₀ for ternary complex formation.[5]
Conclusion
The rigorous use of appropriate negative controls is fundamental to the validation of thalidomide-based PROTACs. E3 ligase binding-deficient and target binding-deficient controls, in conjunction with quantitative cellular and biochemical assays, provide the necessary evidence to confirm that the observed degradation of a target protein is a direct consequence of the intended PROTAC mechanism. This robust validation is essential for the advancement of specific and effective protein degraders as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide-5-O-C5-NH2 and Other CRBN Ligands for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a frequently utilized target for PROTACs. This guide provides a comprehensive comparison of Thalidomide-5-O-C5-NH2, a functionalized thalidomide (B1683933) derivative, with other prominent CRBN ligands such as lenalidomide, pomalidomide, and iberdomide. The comparison is based on available experimental data on binding affinities and degradation efficiencies, supplemented with detailed experimental protocols.
Thalidomide-5-O-C5-NH2 is a derivative of thalidomide that incorporates a 5-carbon aliphatic linker with a terminal amine group. This functionalization provides a convenient point of attachment for a linker to a target protein ligand, facilitating the synthesis of a heterobifunctional PROTAC.[1][2] The core thalidomide moiety of this molecule binds to CRBN, recruiting the E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
Performance Comparison of CRBN Ligands
The effectiveness of a CRBN-recruiting PROTAC is primarily determined by the binding affinity of the ligand to CRBN and the subsequent degradation efficiency of the target protein. The following tables summarize the available quantitative data for thalidomide and its key analogs. It is important to note that specific, direct comparative data for PROTACs synthesized explicitly using Thalidomide-5-O-C5-NH2 is limited in publicly available literature. Therefore, the data for the parent molecule, thalidomide, is used as a benchmark.
Table 1: Cereblon Binding Affinity of CRBN Ligands
| Compound | Binding Affinity (K_d_ or K_i_) to CRBN | Method |
| Thalidomide | ~250 nM (K_i_) | Competitive Titration |
| Lenalidomide | ~178 nM (K_i_) | Competitive Titration |
| Pomalidomide | ~157 nM (K_i_) | Competitive Titration |
| Iberdomide | Reported to have higher binding affinity than pomalidomide | Not Specified |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.[5][6]
Table 2: Illustrative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC E3 Ligand | Target Protein | DC_50_ (nM) | D_max_ (%) |
| Thalidomide-based | BRD4 | 0.1 - 0.3 | >90 |
| Lenalidomide-based | BRD4 | pM range | >90 |
| Pomalidomide-based (ARV-825) | BRD4 | < 1 | > 95 |
Note: This data is illustrative and compiled from different studies for PROTACs targeting the BET protein BRD4. Experimental conditions may vary.[5][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these CRBN ligands, the following diagrams illustrate the key biological pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50 and Dmax determination.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CRBN ligands are provided below.
Protocol 1: Determination of DC_50_ and D_max_ by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is 1 nM to 10,000 nM.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for all samples.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC_50_ and D_max_ values.[1][7]
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxicity of the PROTAC compounds.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC compound and a vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. MTT/MTS Assay:
-
For MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
-
For MTS Assay:
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC_50_ value.
Protocol 3: CRBN Binding Affinity Assay (Fluorescence Polarization - FP)
This competitive binding assay is used to determine the binding affinity of a compound to CRBN.
1. Assay Setup:
-
Prepare a solution containing purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer.
2. Competition:
-
Add increasing concentrations of the unlabeled test compound (e.g., Thalidomide-5-O-C5-NH2 or other CRBN ligands) to the mixture.
3. Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
4. Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization.
5. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC_50_ value, which can then be converted to a K_i_ value.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
A Comparative Guide to Thalidomide, Pomalidomide, and Lenalidomide as E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), three seminal immunomodulatory drugs (IMiDs) that function as E3 ligase ligands. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules induce the degradation of specific "neosubstrate" proteins, a mechanism that underpins their therapeutic efficacy in multiple myeloma and other hematological malignancies. This document details their comparative binding affinities, degradation potencies, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: Molecular Glues for Targeted Protein Degradation
Thalidomide and its analogues, lenalidomide and pomalidomide, do not inhibit an enzyme or block a receptor in the traditional sense. Instead, they act as "molecular glues," binding to CRBN, which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and polyubiquitinate neosubstrates that it would not otherwise target.[1][4] These ubiquitinated proteins are then marked for degradation by the 26S proteasome.[5]
The primary therapeutic targets for multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8][9][10] The degradation of IKZF1 and IKZF3 leads to the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in anti-proliferative effects.[3] Additionally, the degradation of these transcription factors in T-cells leads to immunomodulatory effects, including increased interleukin-2 (B1167480) (IL-2) production and T-cell co-stimulation.[9][11]
Comparative Performance: A Quantitative Analysis
Pomalidomide and lenalidomide were developed as more potent analogues of thalidomide.[11] Experimental data consistently demonstrates their enhanced binding affinity for CRBN and superior potency in inducing the degradation of neosubstrates. Pomalidomide is generally considered the most potent of the three.[11][12]
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (IC₅₀) to CRBN | Method | Reference |
| Thalidomide | ~1.5 µM | TR-FRET | [13] |
| Lenalidomide | ~1.2 µM | TR-FRET | [13] |
| Pomalidomide | ~0.1 µM - 1.2 µM | TR-FRET, ITC | [13] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to displace 50% of a fluorescent tracer from CRBN, indicating binding affinity. Lower values signify higher affinity.
Table 2: Comparative Degradation of Neosubstrates (IKZF1 & IKZF3)
| Compound | Neosubstrate | DC₅₀ in MM.1S cells | Method | Reference |
| Thalidomide | IKZF1 | >10 µM | Western Blot | |
| Thalidomide | IKZF3 | >10 µM | Western Blot | |
| Lenalidomide | IKZF1 & IKZF3 | Dose-dependent degradation | Western Blot | [7] |
| Pomalidomide | IKZF1 | ~0.01 µM | Western Blot | |
| Pomalidomide | IKZF3 | ~0.01 µM | Western Blot |
DC₅₀ (Half-maximal degradation concentration) is the concentration of the compound that induces 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of IMiD-mediated protein degradation and a typical experimental workflow for evaluating these compounds.
Caption: IMiD-Mediated Neosubstrate Degradation Pathway.
Caption: Workflow for Neosubstrate Degradation Assay.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from CRBN.[14][15]
Methodology:
-
Assay Setup: Prepare a solution containing purified recombinant CRBN protein and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer.
-
Competition: Add increasing concentrations of the unlabeled test compounds (thalidomide, lenalidomide, or pomalidomide) to the wells of a microtiter plate containing the CRBN/tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) signal using a microplate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the FP signal. Plot the FP signal against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Neosubstrate Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of a target neosubstrate (e.g., IKZF1 or IKZF3) in cells following treatment with an IMiD.[5][7]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with a range of concentrations of thalidomide, lenalidomide, or pomalidomide for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1 or anti-IKZF3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the neosubstrate band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control and plot against the drug concentration to determine the DC₅₀ value.
Conclusion
The comparative analysis of thalidomide, lenalidomide, and pomalidomide as E3 ligase ligands clearly demonstrates a progression in potency. Lenalidomide and pomalidomide exhibit significantly higher binding affinities for Cereblon and are more effective at inducing the degradation of the key oncoproteins IKZF1 and IKZF3.[6][11] This enhanced biochemical and cellular activity likely translates to their improved clinical efficacy in treating multiple myeloma.[12][16] The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel molecular glue degraders that leverage the CRBN E3 ligase complex.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. labs.dana-farber.org [labs.dana-farber.org]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals in the rapidly advancing field of targeted protein degradation, the rigorous in vitro validation of a PROTAC's efficacy is a critical step. Proteolysis-Targeting Chimeras (PROTACs) are novel heterobifunctional molecules that eliminate specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein of interest (POI).[3] This guide provides an objective comparison of common in vitro methods used to validate this degradation, supported by experimental data summaries and detailed protocols.
The PROTAC Mechanism of Action: A Stepwise Process
A PROTAC molecule consists of two ligands connected by a linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[3] The validation process focuses on confirming the key steps of this mechanism:
-
Ternary Complex Formation: The foundational event where the PROTAC brings the POI and the E3 ligase into close proximity.[1]
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the POI, tagging it for destruction.[4][5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[4]
Verifying each step with orthogonal methods provides the highest degree of confidence in a PROTAC's mechanism of action and efficacy.[1]
Key Performance Metrics for PROTAC Efficacy
The potency and efficacy of a PROTAC are primarily characterized by two parameters, typically determined from dose-response experiments.[6]
-
DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with a given PROTAC. This reflects the efficacy of the compound.[6]
Comparison of In Vitro Validation Assays
A multi-assay approach is recommended to build a robust data package for any PROTAC candidate. The choice of assay depends on the specific question, required throughput, and available resources.
| Assay | Principle | Throughput | Key Output | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein size and abundance.[2] | Low to Medium | Semi-quantitative protein levels, DC50, Dmax.[2][7] | Widely accessible, provides protein size information.[1] | Semi-quantitative, lower throughput, requires specific antibodies. |
| ELISA | Antibody-based quantitative detection of a specific protein in a plate format.[5][7] | High | Quantitative protein levels, DC50, Dmax.[7] | High-throughput, quantitative.[1] | Requires specific antibody pairs, no size information.[1] |
| HiBiT/NanoBRET | Luminescence-based assay quantifying a small peptide (HiBiT) fused to the target protein.[8] | High | Real-time, quantitative protein levels, degradation kinetics.[8][9] | Highly sensitive, no antibodies needed, suitable for live cells.[1][8] | Requires genetic modification of the target protein.[1] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[1] | Low | Global protein changes, off-target effects, selectivity.[1] | Gold standard for selectivity, unbiased.[1] | Technically demanding, expensive, complex data analysis.[1] |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies.[1][7] | High | Mean Fluorescence Intensity (MFI), % of positive cells.[1] | High-throughput, single-cell analysis.[1] | Indirect measure of protein levels, requires robust staining protocols.[1] |
| In Vitro Ubiquitination Assay | Reconstituted biochemical assay to directly measure PROTAC-mediated ubiquitination of the POI.[4] | Medium | Visual laddering of ubiquitinated protein on a Western blot.[4] | Directly confirms mechanism of action, controlled system.[4] | Does not measure degradation, requires purified components. |
| TR-FRET | Measures proximity between fluorescently labeled POI and E3 ligase to confirm ternary complex formation.[10] | High | Quantitative measure of ternary complex formation.[10] | Homogeneous, sensitive, suitable for high-throughput screening (HTS).[10] | Requires labeled proteins, potential for artifacts.[10] |
Quantitative Data Summary
The following table presents a hypothetical comparison of two PROTACs (PROTAC A and PROTAC B) targeting Protein X, illustrating how data from different assays can be summarized.
| PROTAC | Assay Method | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Western Blot | Cell Line 1 | 25 | 92 |
| HiBiT Assay | Cell Line 1 | 21 | 95 | |
| Western Blot | Cell Line 2 | 35 | 88 | |
| PROTAC B | Western Blot | Cell Line 1 | 150 | 75 |
| HiBiT Assay | Cell Line 1 | 162 | 78 | |
| Western Blot | Cell Line 2 | 210 | 65 | |
| Control | Western Blot | Cell Line 1 | >10,000 | <10 |
Experimental Workflow
The general workflow for validating a PROTAC in vitro involves a logical progression from confirming the mechanism to quantifying degradation across different conditions.
Detailed Experimental Protocols
Western Blot for Protein Degradation Quantification
This protocol is a standard method for determining DC50 and Dmax values.[6]
a. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might be 1 nM to 10,000 nM.
-
Treat cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[6]
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.[6]
d. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using non-linear regression analysis.[7]
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce ubiquitination of its target.[4]
a. Reagents and Setup:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and the target protein (POI).
-
Ubiquitin and ATP.
-
PROTAC compound dissolved in DMSO.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).
b. Assay Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, target protein, and ubiquitin in the reaction buffer.
-
Add the PROTAC compound at the desired concentration (a dose-response is recommended). Include a "no PROTAC" negative control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
c. Detection and Analysis:
-
Analyze the reaction products by Western blot as described above.
-
Use a primary antibody against the target protein for detection.
-
A successful PROTAC will induce the appearance of a ladder of higher molecular weight bands above the unmodified POI band, representing the addition of one or more ubiquitin molecules.[4]
-
Densitometry can be used to quantify the increase in the ubiquitinated species in a dose-dependent manner.[4]
TR-FRET Assay for Ternary Complex Formation
This high-throughput assay is used to quantify the formation of the POI-PROTAC-E3 ligase complex.[10]
a. Reagents and Setup:
-
Purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).[10]
-
Fluorescently labeled anti-tag antibodies that form a FRET pair (e.g., anti-His-Terbium [donor] and anti-GST-d2 [acceptor]).[10]
-
PROTAC compound serial dilutions.
-
Assay Buffer (e.g., PBS with 0.1% BSA).[10]
-
Low-volume 384-well assay plates.
b. Assay Procedure:
-
Add the PROTAC dilution series to the wells of the 384-well plate.[10]
-
Add the tagged POI and tagged E3 ligase to the wells.
-
Add the labeled anti-tag antibodies (FRET pair).
-
Incubate the plate at room temperature for 1-4 hours, protected from light.[10]
c. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor and acceptor emission wavelengths).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal). An increase in this ratio indicates that the donor and acceptor antibodies are in close proximity, confirming the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect," from which binding affinity can be derived.
Conclusion
The in vitro validation of PROTAC-mediated protein degradation is a cornerstone of this rapidly advancing field of drug discovery. While Western blotting remains a fundamental technique, a comprehensive understanding of a PROTAC's efficacy, potency, and mechanism of action is best achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques with high-throughput and direct biochemical assays, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates before advancing to more complex cellular and in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Confirming PROTAC Selectivity: A Comparative Guide to Proteomics Analysis
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Off-target effects can lead to unforeseen toxicity and reduced efficacy. This guide provides an objective comparison of the leading mass spectrometry-based proteomics techniques and orthogonal methods for PROTAC selectivity profiling, supported by experimental data and detailed methodologies.
PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their degradation, offering a powerful and often more durable therapeutic effect.[1][2] The validation of this degradation and its selectivity is paramount. Mass spectrometry (MS)-based proteomics has emerged as the gold standard for its comprehensive and unbiased nature in assessing the selectivity of PROTACs by quantifying changes across the entire proteome.[3][4] However, a multi-pronged approach using orthogonal methods provides the highest degree of confidence in a PROTAC candidate.[1][3]
Comparative Analysis of Proteomics and Alternative Methods for PROTAC Selectivity
Choosing the right strategy to evaluate PROTAC selectivity is crucial and depends on the stage of development and the specific questions being addressed. A combination of global proteomics for initial unbiased screening followed by targeted validation methods often provides the most robust assessment.[2]
| Method | Principle | Key Advantages | Key Limitations | Typical Application in PROTAC Selectivity |
| Global Proteomics (e.g., TMT, SILAC, LFQ, DIA) | Unbiased, quantitative mass spectrometry to measure changes in protein abundance across the entire proteome upon PROTAC treatment.[5][6] | Comprehensive and unbiased view of off-target degradation; can identify unexpected off-targets.[5][7] | Lower throughput, can be expensive, and may lack sensitivity for low-abundance proteins; requires sophisticated data analysis.[5][8] | Primary screening for on-target and off-target effects of lead compounds.[2] |
| Targeted Proteomics (e.g., PRM, SRM) | Mass spectrometry-based method focused on quantifying a pre-selected list of proteins with high sensitivity and specificity.[5][9] | High sensitivity, specificity, and wide dynamic range; excellent for validating hits from global proteomics.[5][10] | Biased towards pre-selected targets; not suitable for discovering novel off-targets.[10] | Validation of on-target degradation and specific off-targets identified in global screens; detailed dose-response and kinetic studies.[2] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding, indicating target engagement.[7][11] | Directly demonstrates target engagement in intact cells and tissues under physiological conditions.[7][11] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[7] | Confirmation of direct binding to the intended target and potential off-targets.[11][12] |
| Kinome Profiling | Assesses the interaction of a compound with a large panel of kinases to determine its selectivity. | Provides a broad view of the kinase targets and off-targets of a PROTAC with a kinase-targeting warhead.[13] | Limited to kinase targets; does not directly measure protein degradation. | Assessing the selectivity of kinase-targeting PROTACs.[13] |
| Chemoproteomics | Utilizes chemical probes, often based on the PROTAC molecule itself, to identify interacting proteins.[14] | Can identify direct binding partners of the PROTAC.[6] | Requires synthesis of a tagged or immobilized PROTAC; can be prone to non-specific binding.[6] | Identifying direct protein interactions and potential off-targets.[14] |
Experimental Protocols
Tandem Mass Tag (TMT)-Based Global Proteomics
This protocol outlines a typical TMT-based proteomics experiment for unbiasedly assessing PROTAC selectivity.[1][4]
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).[1][4]
-
Cell Lysis and Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[1][4]
-
Protein Digestion and Peptide Labeling: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides overnight using trypsin. Label the peptides from each condition with TMT reagents according to the manufacturer's protocol. This allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run.[2][15]
-
Peptide Fractionation and Mass Spectrometry: Combine the TMT-labeled peptide samples and perform high-pH reversed-phase chromatography to fractionate the peptides. Analyze the fractions by LC-MS/MS.[15]
-
Data Analysis: Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[9] Identify peptides and proteins by searching against a relevant protein database. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.[16]
Targeted Proteomics using Parallel Reaction Monitoring (PRM)
This protocol is for the targeted quantification of the intended protein target and known or suspected off-targets.[9]
-
Sample Preparation: Prepare protein lysates from cells treated with the PROTAC and controls as described in the TMT protocol. Digest the proteins into peptides.
-
Peptide Selection and Method Development: Select a set of unique peptides for each protein of interest. Optimize the collision energy for each target peptide to achieve optimal fragmentation.[9]
-
Mass Spectrometry Analysis: Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer. Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.[9]
-
Data Analysis: Process the PRM data using software like Skyline. Extract the chromatograms for the fragment ions of each target peptide. Calculate the peak area for each fragment ion and sum them to determine the relative abundance of the peptide.[9]
Cellular Thermal Shift Assay (CETSA)
This protocol determines the engagement of the PROTAC with its target protein in intact cells.[11]
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Soluble Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.[11]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve for the PROTAC-treated sample compared to the control indicates target engagement.[11]
Visualizing the Workflow and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Biophysical Assays for Measuring Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, understanding the formation and stability of ternary complexes is paramount. This is especially true in the burgeoning field of targeted protein degradation, where molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] The characterization of these three-part assemblies is critical for the design and optimization of novel therapeutics.[2]
This guide provides an objective comparison of key biophysical assays used to measure and quantify the formation of ternary complexes. We delve into the principles, advantages, and limitations of each technique, present quantitative data for easy comparison, and provide detailed experimental protocols.
Comparing the Tools: A Head-to-Head Analysis of Biophysical Assays
Several powerful techniques are available to interrogate the formation of ternary complexes, each offering unique insights into the binding kinetics, thermodynamics, and stability of these interactions. The choice of assay depends on the specific scientific question, throughput requirements, and the nature of the interacting molecules.[3]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free, real-time techniques that provide detailed kinetic and affinity data.[4][5] SPR is considered a gold standard for its high sensitivity and ability to measure both binary and ternary interactions, making it invaluable for optimizing PROTAC design.[6][7] BLI, while sometimes considered less sensitive for small molecule interactions, offers higher throughput and is well-suited for analyzing protein-protein interactions within a ternary complex.[8][9]
Isothermal Titration Calorimetry (ITC) stands out as the only technique that directly measures the heat absorbed or released during binding, providing a complete thermodynamic profile of the interaction, including affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] This makes it a reliable method for determining the cooperativity of ternary complex formation.[10] However, ITC is generally low-throughput and requires larger amounts of sample.[6][7]
Förster Resonance Energy Transfer (FRET) , particularly Time-Resolved FRET (TR-FRET), is a proximity-based assay that is highly amenable to high-throughput screening.[10][12] By measuring the energy transfer between a donor and an acceptor fluorophore brought into close proximity by the formation of a ternary complex, TR-FRET provides a robust method for initial screening and characterization of PROTACs and molecular glues.[12][13]
Microscale Thermophoresis (MST) is a solution-based, immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[14][15] This technique is sensitive to changes in size, charge, and hydration shell that occur upon binding, allowing for the determination of binding affinities for both binary and ternary complexes with low sample consumption.[16][17]
Quantitative Comparison of Biophysical Assays
The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase. This data, compiled from various biophysical techniques, highlights the insights that can be gained into complex stability and cooperativity.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| SPR | MZ1:BRD4-BD2:VHL | K D (nM) | 29 | 1 | 22 | [3] |
| k on (10⁵ M⁻¹s⁻¹) | 7 | 59 | [3] | |||
| k off (s⁻¹) | 0.019 | 0.006 | [3] | |||
| Half-life (s) | 43 | 130 | [3] | |||
| ITC | MZ1:BRD4-BD2:VHL | K D (nM) | 66 | 4 | 15 | [18] |
| MST | MZ1:Brd4:VCB | K D (nM) | N/A | 12.1 | N/A | [14] |
Note: VCB complex consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D .[1][3]
Visualizing the Pathways and Protocols
To better understand the practical application of these assays, the following diagrams illustrate a typical experimental workflow and the underlying biological mechanism of a PROTAC.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: General workflow for an SPR-based ternary complex assay.[1]
Experimental Protocols
Reproducibility is key in scientific research. Below are generalized protocols for the key assays discussed.
Surface Plasmon Resonance (SPR) Assay Protocol
This protocol outlines a general procedure for an SPR assay to measure PROTAC-induced ternary complex formation.
Materials:
-
Tagged E3 Ligase (e.g., biotinylated)
-
Target Protein
-
PROTAC of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Regeneration solution (e.g., low pH buffer)
Procedure:
-
Instrument Setup and Ligand Immobilization:
-
Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.
-
Covalently immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[3]
-
-
Binary Interaction Analysis:
-
To measure the binary interaction between the PROTAC and the E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell.[3]
-
-
Ternary Complex Formation Analysis:
-
To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.[3]
-
-
Regeneration:
-
After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.[3]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (k on ), dissociation rate (k off ), and dissociation constant (K D ) for both the binary and ternary interactions.
-
Bio-Layer Interferometry (BLI) Assay Protocol
This protocol provides a general framework for a BLI assay to detect ternary complex formation.
Materials:
-
Tagged E3 Ligase (e.g., biotinylated VHL complex)
-
Target Protein (e.g., Brd4 BD2 )
-
PROTAC of interest (e.g., MZ1)
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) coated biosensors
-
Assay buffer
-
96-well black, flat-bottom plate
Procedure:
-
Baseline: Dip the SA biosensors into buffer for 60 seconds to establish a baseline.[8]
-
Immobilization: Immerse the biosensors in a solution of the biotinylated E3 ligase (e.g., 1.5 µg/mL) for approximately 80 seconds to load the ligand.[8]
-
Second Baseline: Dip the biosensors back into buffer for 60 seconds.[8]
-
Association: Move the biosensors into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC for 300 seconds to measure the association.[8] A well with only the target protein and no PROTAC serves as a reference.[8]
-
Dissociation: Transfer the biosensors to buffer for 600 seconds to measure the dissociation.[8]
-
Data Analysis: Analyze the resulting binding curves to determine kinetic parameters.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes a general approach for ITC experiments to characterize ternary complex formation.
Materials:
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer (ensure identical buffer for all components)
Procedure:
-
Sample Preparation:
-
Binary Titrations:
-
Perform a titration of the PROTAC into the target protein to determine the binary binding affinity.
-
Perform a separate titration of the PROTAC into the E3 ligase.
-
-
Ternary Titration:
-
To measure ternary complex formation, titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model to determine the K D , ΔH, and stoichiometry for each interaction.[21]
-
Calculate cooperativity (α) from the binary and ternary K D values.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol provides a general framework for a TR-FRET assay to detect PROTAC-induced ternary complex formation.[22]
Materials:
-
Tagged Target Protein (e.g., GST-tagged)
-
Tagged E3 Ligase (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET Donor (e.g., Europium (Eu)-labeled anti-GST antibody)
-
TR-FRET Acceptor (e.g., Allophycocyanin (APC)-labeled anti-His antibody)
-
Assay Buffer
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare working solutions of the target protein, E3 ligase, donor, and acceptor reagents at 2X the final concentration in assay buffer.[22]
-
-
Assay Plate Setup:
-
Detection:
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting data often forms a bell-shaped "hook effect" curve.[1]
-
Microscale Thermophoresis (MST) Assay Protocol
This protocol outlines a general procedure for an MST assay to measure ternary complex formation.
Materials:
-
Fluorescently labeled protein (either target or E3 ligase)
-
Unlabeled binding partners (PROTAC and the other protein)
-
MST instrument (e.g., Monolith)
-
Capillaries
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of the unlabeled PROTAC.
-
Prepare two sets of samples:
-
Binary: Mix the labeled protein with the PROTAC dilution series.
-
Ternary: Mix the labeled protein with a constant, saturating concentration of the second unlabeled protein, and then add the PROTAC dilution series.
-
-
-
Measurement:
-
Load the samples into capillaries.
-
Place the capillaries into the MST instrument and perform the measurement.
-
-
Data Analysis:
-
Analyze the change in thermophoresis to generate binding curves.
-
Fit the data to determine the K D for both the binary and ternary interactions.
-
The validation of ternary complex formation is a critical step in the development of novel therapeutics like PROTACs. While high-throughput methods like TR-FRET are invaluable for initial screening, they are often complemented by techniques like SPR, BLI, and ITC, which provide detailed kinetic and thermodynamic data that can elucidate the dynamics and stability of the ternary complex.[3][12] A multi-faceted approach, leveraging the strengths of different biophysical assays, will ultimately provide the most comprehensive understanding of these intricate molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 7. aragen.com [aragen.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 16. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 17. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 21. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 22. benchchem.com [benchchem.com]
The C5 Alkyl Chain: A Sweet Spot or Just Another Linker in the PROTAC Toolbox? A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of the efficacy of C5 alkyl linkers versus other alkyl chain lengths, supported by quantitative experimental data, detailed protocols, and visualizations to inform strategic PROTAC design.
The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation by the proteasome. Conversely, a suboptimal linker, whether too short or too long, can result in steric hindrance or excessive flexibility, impeding the formation of a stable ternary complex and reducing degradation efficiency.[2] Alkyl chains are a common choice for linkers due to their synthetic tractability.[3] This guide examines whether a five-carbon (C5) chain represents a privileged length for PROTAC efficacy.
Quantitative Comparison of Alkyl Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies that systematically investigated the impact of alkyl chain length on the degradation of different target proteins.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs
Data from studies on ERα degradation highlight that a 16-atom linker was optimal for degradation when using a VHL-based PROTAC.[2][4][5] Shorter and longer linkers were found to be less effective.[2]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| 9 | >10,000 | <50 | MCF7 | VHL | [6] |
| 12 | ~1000 | ~50 | MCF7 | VHL | [7][8] |
| 16 | <100 | >90 | MCF7 | VHL | [7][9] |
| 19 | >1000 | ~60 | MCF7 | VHL | [6] |
| 21 | >1000 | ~40 | MCF7 | VHL | [6] |
Table 2: Comparative Efficacy of TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs
For the degradation of TBK1, a longer linker of 21 atoms proved to be the most effective in a Cereblon-recruiting PROTAC series.[2] Linkers with fewer than 12 atoms did not show any degradation activity.[1][10]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| < 12 | Inactive | N/A | - | Cereblon | [1][10] |
| 21 | 3 | 96 | - | Cereblon | [1][7][10] |
| 29 | 292 | 76 | - | Cereblon | [1][7][10] |
Table 3: Comparative Efficacy of Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs
| Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PEG3 | 55 | 85 | - | VHL | [7] |
| PEG4 | 20 | 95 | - | VHL | [7] |
| PEG5 | 15 | >98 | - | VHL | [7] |
| PEG6 | 30 | 92 | - | VHL | [7] |
Table 4: Comparative Efficacy of Bromodomain-Containing Protein 9 (BRD9)-Targeting PROTACs
A study on BRD9 degradation found that a longer linker was necessary to achieve potent degradation, emphasizing the target-specific nature of linker optimization.[2] A potent BRD9 degrader was reported with a DC50 of 50 nM.[11] More recent work has identified a highly potent degrader with a DC50 of 0.5 nM in MV4-11 cells.[12]
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PROTAC 11 | 50 | >90 | - | Cereblon | [11] |
| AMPTX-1 | 0.5 | 93 | MV4-11 | DCAF16 | [12] |
Visualizing the Process: From Mechanism to Workflow
To better understand the context of this comparison, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.[2][13]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2][13] Allow cells to adhere overnight. Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[13] Include a vehicle control (e.g., DMSO).[2][13]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2][14] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][14] Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.[8]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[2][8]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[2] Incubate the membrane with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin).[13] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection and Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][13] Quantify the band intensities using densitometry software.[13] Normalize the target protein band intensity to the loading control and then to the vehicle-treated control to calculate the percentage of protein degradation.[6][13] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to confirm that the PROTAC binds to its intended target protein in a cellular environment.[15][16]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency.[15] Harvest and resuspend the cells in fresh media. Treat the cells with the PROTAC at the desired concentration, including a vehicle control.[16] Incubate for 1-2 hours at 37°C.[16]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler.[16] Heat the samples to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.[16]
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication.[15] Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction.[15] Analyze the amount of soluble target protein at each temperature by Western blotting as described above.[15]
-
Data Analysis: Quantify the band intensities and normalize them to the non-heated control.[16] Plot the percentage of soluble protein against the temperature to generate a melting curve.[16] A shift in the melting curve for the PROTAC-treated sample compared to the vehicle control indicates target engagement.[16]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][5]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.[5][17]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD) and kinetics (kon, koff).[5]
-
Ternary Complex Analysis: Prepare a series of concentrations of the PROTAC mixed with a constant, near-saturating concentration of the target protein.[17] Inject these mixtures over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.[17]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity (α) to understand the stability of the ternary complex.[3] An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. jove.com [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Assessment of CRBN-Dependent Degradation
For researchers, scientists, and drug development professionals in the rapidly evolving field of targeted protein degradation (TPD), the precise in vitro characterization of Cereblon (CRBN)-dependent degraders is a critical step in the discovery and optimization pipeline. This guide provides an objective comparison of key in vitro assays used to assess the formation of the ternary complex, subsequent ubiquitination, and ultimate degradation of a protein of interest (POI). Supported by experimental data, detailed protocols, and clear visual workflows, this document aims to facilitate the selection of the most appropriate assays for your research needs.
The CRBN-Mediated Degradation Pathway
CRBN-dependent degraders, such as molecular glues and Proteolysis Targeting Chimeras (PROTACs), function by inducing proximity between the CRBN E3 ubiquitin ligase complex and a target protein.[1] This induced ternary complex (POI-Degrader-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the target protein.[1] Validating each step of this process is crucial for confirming the mechanism of action and optimizing the efficacy of novel degraders.
Figure 1. CRBN-mediated targeted protein degradation pathway.
Comparison of Key In Vitro Assay Platforms
The assessment of a CRBN-dependent degrader's efficacy involves a cascade of assays, each interrogating a specific step in the mechanism of action. The primary assays can be categorized into three groups: Ternary Complex Formation Assays, Ubiquitination Assays, and Protein Degradation Assays.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the foundational event for a productive degradation cascade.[2] Several biophysical and proximity-based assays are available to quantify this interaction.
| Technique | Parameter(s) Measured | Throughput | Key Advantages | Key Disadvantages |
| Time-Resolved FRET (TR-FRET) | Apparent Affinity (Kd,app), Ternary Complex Population | High | Homogeneous (no-wash), high throughput, sensitive.[2] | Requires labeled proteins (donor/acceptor), potential for fluorescent artifacts.[3] |
| AlphaLISA / AlphaScreen | Proximity-based signal, Apparent Affinity (Kd,app) | High | Homogeneous, highly sensitive, large assay window.[2][4] | Requires tagged proteins and specific beads, susceptible to light scattering/color quenching.[3] |
| Surface Plasmon Resonance (SPR) | Affinity (KD), Kinetics (kon, koff), Cooperativity (α) | Low-Medium | Real-time, label-free, provides detailed kinetic data. | Requires specialized equipment, lower throughput, potential for protein immobilization artifacts.[2] |
| Biolayer Interferometry (BLI) | Affinity (KD), Kinetics (kon, koff) | Medium | Real-time, label-free, higher throughput than SPR. | Lower sensitivity than SPR, can be affected by non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | Label-free, provides a complete thermodynamic profile of binding. | Requires large amounts of pure protein, very low throughput.[3] |
Ubiquitination Assays
These assays provide direct evidence that the formed ternary complex is functional and capable of mediating the enzymatic transfer of ubiquitin to the target protein.
| Technique | Parameter(s) Measured | Throughput | Key Advantages | Key Disadvantages |
| In Vitro Ubiquitination (Western Blot) | Polyubiquitination of POI (visualized as a ladder) | Low | Direct, qualitative confirmation of ubiquitination. | Low throughput, semi-quantitative, requires specific antibodies.[5] |
| TR-FRET / AlphaLISA-based Ubiquitination | Quantitative measure of ubiquitinated POI | High | Homogeneous, quantitative, high-throughput compatible.[6] | Indirect measurement, requires labeled ubiquitin and POI/antibody. |
| Mass Spectrometry (MS) | Identification of ubiquitination sites and chain types | Low | Provides detailed site-specific information, highly sensitive. | Technically complex, low throughput, requires specialized expertise and instrumentation. |
Protein Degradation Assays
The definitive measure of a degrader's success is the reduction in the total amount of the target protein. Key performance metrics derived from these assays are the DC50 (the concentration of the degrader that induces 50% degradation) and the Dmax (the maximum percentage of target protein degradation achieved).[7]
| Technique | Parameter(s) Measured | Throughput | Key Advantages | Key Disadvantages |
| Western Blot / Simple Western | Total protein levels, DC50, Dmax | Low-Medium | "Gold standard" for confirming degradation, widely accessible.[7] | Low throughput, semi-quantitative, antibody-dependent. |
| HiBiT Lytic Detection Assay | Total protein levels, DC50, Dmax | High | Highly sensitive and quantitative, wide dynamic range, suitable for HTS.[8][9] | Requires CRISPR/Cas9 engineering of cell lines.[8] |
| ELISA | Total protein levels, DC50, Dmax | High | Higher throughput than Western Blot, quantitative.[5] | Requires a matched pair of high-quality antibodies. |
| Flow Cytometry | Protein levels in individual cells | High | Single-cell resolution, high-throughput capabilities.[5] | Indirect measure of total protein amount, requires high-quality antibodies. |
Quantitative Comparison of CRBN-Dependent Degraders
The following tables summarize the DC50 and Dmax values for well-characterized CRBN-based PROTACs targeting the BRD4 protein, as determined by various in vitro assays.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, treatment times, and specific assay reagents can vary between studies.
Table 1: Performance of ARV-825 (CRBN-based BRD4 Degrader)
| Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| CA46 (Burkitt's Lymphoma) | Immunoblot | < 1 | >90% |
| 22RV1 (Prostate Cancer) | Immunoblot | < 1 | >90% |
| NAMALWA (Burkitt's Lymphoma) | Immunoblot | < 1 | >90% |
| HGC27 (Gastric Cancer) | CCK-8 (Viability) | 1.83 | Not Reported |
| MGC803 (Gastric Cancer) | CCK-8 (Viability) | 2.15 | Not Reported |
Table 2: Performance of dBET6 (CRBN-based BRD4 Degrader)
| Cell Line | Assay Method | Treatment Time | DC50 (nM) | Dmax (%) |
| HEK293T | Western Blot | 3 h | 6 | 97% |
| HepG2 | Western Blot | 8 h | 23.3 | Not Reported |
| MCF7 | TR-FRET | 5 h | 8.1 | ~99% |
| MDA-MB-231 | TR-FRET | 5 h | 4.1 | ~99% |
Experimental Protocols and Workflows
A systematic workflow is essential for the comprehensive evaluation of a CRBN-dependent degrader. The process typically starts with assessing ternary complex formation, followed by confirmation of ubiquitination, and finally, quantification of target protein degradation.
Figure 2. A typical experimental workflow for evaluating a CRBN-dependent degrader.
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to detect the formation of a POI/PROTAC/CRBN ternary complex.[10] It is based on using tagged recombinant proteins (e.g., GST-POI and His-CRBN) and corresponding terbium (Tb, donor) and fluorophore-labeled (acceptor) antibodies.
Materials:
-
Recombinant GST-tagged POI
-
Recombinant His-tagged CRBN/DDB1 complex
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (e.g., AF488-anti-His, Acceptor)
-
CRBN-based PROTAC
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Prepare working solutions of GST-POI, His-CRBN/DDB1, Tb-anti-GST, and AF488-anti-His in Assay Buffer. Optimal concentrations must be determined empirically but typically range from 2-20 nM.[10]
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of PROTAC dilution or vehicle (Assay Buffer with DMSO).
-
Add 5 µL of a pre-mixed solution of GST-POI and Tb-anti-GST antibody.
-
Add 5 µL of a pre-mixed solution of His-CRBN/DDB1 and AF488-anti-His antibody.
-
-
Incubation:
-
Centrifuge the plate briefly (1 min at 1000 x g).
-
Incubate at room temperature for 60-180 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Excite the donor (Tb) at ~340 nm.
-
Measure emission at the donor wavelength (~620 nm) and the acceptor wavelength (~520 nm for AF488).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation and the subsequent "hook effect" at high concentrations.
-
Protocol 2: In Vitro Ubiquitination Assay by Western Blot
This protocol reconstitutes the ubiquitination cascade in a test tube to directly visualize the polyubiquitination of a target protein induced by a CRBN-recruiting PROTAC.[5]
Materials:
-
Recombinant Human E1 enzyme (e.g., UBE1)
-
Recombinant Human E2 enzyme (e.g., UBCH5c)
-
Recombinant Human CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
Human recombinant Ubiquitin
-
10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT
-
ATP solution (100 mM)
-
CRBN-based PROTAC
-
5X SDS-PAGE Loading Buffer
-
Primary antibodies: anti-POI and/or anti-Ubiquitin
Procedure:
-
Reagent Preparation:
-
Thaw all enzymes and proteins on ice.
-
Prepare 1X Ubiquitination Buffer.
-
Prepare serial dilutions of the PROTAC in DMSO. Keep the final DMSO concentration below 1%.
-
-
Reaction Assembly (on ice, for a 25 µL reaction):
-
Prepare a Master Mix containing:
-
1X Ubiquitination Buffer
-
2-5 mM ATP
-
5-10 µM Ubiquitin
-
~50 nM E1 enzyme
-
~200 nM E2 enzyme
-
-
To individual tubes, add:
-
Master Mix
-
~50 nM CRL4-CRBN complex
-
~200-500 nM POI
-
PROTAC dilution or vehicle (DMSO)
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30-90 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.
-
-
Data Analysis:
-
Analyze the resulting blot. A PROTAC-dependent increase in high-molecular-weight species of the POI (a "ladder") indicates successful polyubiquitination.
-
Protocol 3: HiBiT Lytic Assay for Protein Degradation
This protocol describes an endpoint lytic assay to quantify the degradation of a HiBiT-tagged POI. This method requires a cell line where the endogenous POI has been tagged with the HiBiT peptide using CRISPR/Cas9.[2][9]
Materials:
-
HiBiT-tagged POI expressing cells (e.g., HiBiT-BRD4 HEK293 cells)
-
White, opaque 96-well or 384-well assay plates
-
CRBN-based PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, lytic buffer, and substrate)
-
Plate luminometer
Procedure:
-
Cell Plating:
-
Seed the HiBiT-tagged cells into a white, opaque assay plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the PROTAC dilutions to the cells. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.
-
-
Lysis and Signal Detection:
-
Equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions by mixing the LgBiT protein and substrate in the lytic buffer.
-
Add the prepared lytic reagent directly to the wells (typically a volume equal to the culture medium in the well).
-
-
Incubation and Measurement:
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence on a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of PROTAC-treated wells to the vehicle control wells.
-
Plot the normalized luminescence (representing the percentage of remaining protein) against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
- 1. lifesensors.com [lifesensors.com]
- 2. promega.com [promega.com]
- 3. tandfonline.com [tandfonline.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.co.jp [promega.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Degradation [worldwide.promega.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Epimer of Thalidomide: A Critical Negative Control in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The history of thalidomide (B1683933) serves as a stark reminder of the profound impact of stereochemistry on biological activity. Initially marketed as a racemic mixture for treating morning sickness, the drug was tragically discovered to cause severe birth defects. Subsequent research revealed that these devastating teratogenic effects were primarily attributed to the (S)-enantiomer, while the (R)-enantiomer possessed the desired sedative properties. This guide provides a comprehensive comparison of the biological activities of the two thalidomide epimers, establishing the rationale for using the inactive (R)-thalidomide as a negative control in research, with a critical understanding of its potential for in vivo racemization.
Differential Biological Activity of Thalidomide Enantiomers
The distinct pharmacological profiles of (R)- and (S)-thalidomide stem from their differential binding to the primary target protein, Cereblon (CRBN). CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of the active (S)-enantiomer to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4 and p63. The degradation of these proteins is central to both the therapeutic and teratogenic effects of thalidomide.
In contrast, the (R)-enantiomer exhibits significantly weaker binding to CRBN, resulting in a diminished capacity to induce the degradation of these neosubstrates. This disparity in CRBN binding affinity is the molecular basis for the classification of (R)-thalidomide as the "inactive" epimer in the context of CRBN-mediated effects.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative differences in the biological activities of the thalidomide enantiomers. To overcome the challenge of in vivo interconversion, many studies utilize stabilized enantiomers, often through deuterium (B1214612) substitution at the chiral center, to delineate their individual properties.
| Parameter | (S)-Thalidomide (Active Epimer) | (R)-Thalidomide (Inactive Epimer/Negative Control) | Reference |
| Binding Affinity to Cereblon (CRBN) | ~10-fold higher affinity than (R)-enantiomer | Weak binding | [1] |
| Dissociation Constant (Kd) for CRBN | Not explicitly found for the single enantiomer, but racemic thalidomide has a Kd of ~250 nM. | Not explicitly found for the single enantiomer. | [2] |
| Inhibition of TNF-α Production (in vitro) | Potent inhibitor | Significantly less potent inhibitor | [1] |
| In vivo Antitumorigenic Activity | Active | Little to no effect | [1] |
| Teratogenicity | Potent teratogen | Significantly less teratogenic, but racemization is a concern | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used to assess the differential activities of thalidomide enantiomers.
Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)
This assay quantitatively determines the binding affinity of compounds to CRBN.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization signal. Unlabeled thalidomide enantiomers compete with the tracer for CRBN binding, causing a decrease in polarization proportional to their binding affinity.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer.
-
Prepare serial dilutions of (R)- and (S)-thalidomide (or their stabilized analogs) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the CRBN protein and the fluorescent tracer at fixed concentrations.
-
Add the serially diluted thalidomide enantiomers to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the decrease in fluorescence polarization against the concentration of the unlabeled enantiomer.
-
Calculate the IC50 value, which is the concentration of the enantiomer that displaces 50% of the fluorescent tracer. This can be used to determine the dissociation constant (Kd).
-
TNF-α Production Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory activity of thalidomide enantiomers.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates PBMCs to produce the pro-inflammatory cytokine TNF-α. The inhibitory effect of thalidomide enantiomers on this production is measured.
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash and resuspend the cells in a complete cell culture medium.
-
-
Cell Culture and Treatment:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of (R)- and (S)-thalidomide (or their stabilized analogs) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
TNF-α Measurement (ELISA):
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each concentration of the thalidomide enantiomers compared to the LPS-stimulated control.
-
Zebrafish Teratogenicity Assay
This in vivo assay evaluates the potential of compounds to cause developmental defects.
Principle: Zebrafish embryos are transparent and develop rapidly, making them an excellent model to observe morphological abnormalities induced by chemical exposure.
Protocol:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the appropriate developmental stage (e.g., 4-6 hours post-fertilization).
-
-
Compound Exposure:
-
Dechorionate the embryos to increase their permeability to the compounds.
-
Place the embryos in a multi-well plate containing embryo medium.
-
Expose the embryos to a range of concentrations of (R)- and (S)-thalidomide. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Observation:
-
Incubate the embryos at 28.5°C for a specified period (e.g., up to 5 days post-fertilization).
-
At defined time points, observe the embryos under a microscope for morphological defects, such as fin malformations, pericardial edema, and craniofacial abnormalities.
-
-
Data Analysis:
-
Score the severity of the observed malformations.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for each enantiomer.
-
Calculate the EC50 (the concentration causing defects in 50% of the embryos) and the LC50 (the concentration causing lethality in 50% of the embryos).
-
The Teratogenic Index (TI = LC50/EC50) can be calculated to quantify the teratogenic potential.
-
Visualizing the Molecular Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Thalidomide signaling pathway.
CRBN binding assay workflow.
TNF-α production assay workflow.
Conclusion
The distinct stereospecific activities of thalidomide's enantiomers underscore the critical importance of chirality in drug design and development. While the (S)-enantiomer is a potent modulator of the CRL4^CRBN^ E3 ubiquitin ligase, the (R)-enantiomer is significantly less active, making it a suitable negative control for in vitro studies investigating CRBN-dependent pathways. However, researchers must remain vigilant about the potential for in vivo racemization, which can lead to the formation of the active (S)-enantiomer from the supposedly inactive (R)-form. The use of stabilized enantiomers, such as those with deuterium substitution, is a robust strategy to circumvent this issue and accurately dissect the biological roles of each epimer. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the appropriate use of thalidomide's inactive epimer as a negative control, ensuring the generation of reliable and interpretable scientific data.
References
Safety Operating Guide
Safe Disposal of Thalidomide-5-O-C5-NH2 Hydrochloride: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Thalidomide-5-O-C5-NH2 hydrochloride based on general principles for managing cytotoxic and hazardous waste, as well as information available for thalidomide (B1683933) and its analogs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, national, and international regulations before implementing any disposal protocol. The responsibility for safe handling and disposal lies with the user.
Thalidomide and its derivatives, such as this compound, are potent compounds requiring meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] Due to its cytotoxic nature, all waste generated from the use of this compound is considered hazardous and must be managed accordingly.[1][3] This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, ensure all necessary safety measures are in place.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and compatible gloves.[1][2] It is advisable to consult with your glove manufacturer to ensure the selected gloves are resistant to the chemicals being used.[4]
-
Spill Kit: A spill kit should be readily available, and all personnel must be trained in its use.[2]
-
Waste Containers: Use designated, sealable, and clearly labeled hazardous waste containers.[1][2] The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[1][5] For sharps waste that has come into contact with the compound, use a purple-lidded sharps container.[1][6]
Data Presentation: Personal Protective Equipment (PPE) Summary
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator.[2] - Disposable solid-front lab coat with tight-fitting cuffs.[2] - Double gloves (e.g., nitrile).[2] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[2] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[2] - Lab coat.[2] - Safety glasses with side shields or chemical splash goggles.[2] - Chemical-resistant gloves (e.g., nitrile).[2] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills still exists. |
| General Handling and Administration | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | To protect against accidental skin contact and splashes during routine handling.[2] |
Experimental Protocols: Step-by-Step Disposal Procedure
Proper segregation of waste is crucial to prevent cross-contamination and ensure compliant disposal.[1]
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[1][7] This includes:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and disposable labware, in the designated solid hazardous waste container.[1][2]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1][7]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container, which should be puncture-resistant and clearly labeled for cytotoxic waste.[3][7]
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.[1][8]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[1]
-
Final Rinse: Rinse thoroughly with purified water.[1]
-
Alternative Disposal: Alternatively, dispose of non-disposable glassware as hazardous waste if a validated decontamination procedure is not available.[1]
-
Sealing: Keep hazardous waste containers securely sealed when not in use.[1][7]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][7] This area should be clearly marked as a hazardous waste accumulation site.[1]
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management contractor.[1][9] The standard method for the final disposal of cytotoxic waste is high-temperature incineration.[1][10]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills (<5 g or 5 mL):
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, cover liquid spills with absorbent material and solid spills with a dampened cloth to avoid raising dust.[1]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[1]
-
Decontaminate the spill area.
-
-
Large Spills (>5 g or 5 mL):
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. research.uga.edu [research.uga.edu]
- 5. benchchem.com [benchchem.com]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cleanaway.com.au [cleanaway.com.au]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Thalidomide-5-O-C5-NH2 Hydrochloride
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Thalidomide-5-O-C5-NH2 hydrochloride. Due to the potent nature of thalidomide (B1683933) and its analogs, strict adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. Thalidomide derivatives are recognized for their significant biological activities and potential hazards, including teratogenicity.[1][2][3]
This compound is a ligand for the E3 ligase Cereblon (CRBN) and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] The hydrochloride salt form is intended to improve its stability and solubility.[6]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential for reproductive toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[7] It is also harmful if swallowed.[7] A comprehensive risk assessment should be conducted for all specific procedures.[1] The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator.[1] - Disposable solid-front lab coat with tight-fitting cuffs.[1] - Double nitrile gloves.[1][2] - Disposable sleeves.[1] - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[1] - Lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1][2] - Chemical-resistant nitrile gloves.[1] | Reduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills still exists. |
| General Handling and Administration | - Lab coat.[1] - Safety glasses.[1] - Single pair of chemical-resistant gloves.[1] | Protects against accidental skin contact and splashes during routine handling. |
| Waste Disposal | - Double nitrile gloves.[2] - Disposable gown or lab coat.[2] - Safety glasses with side shields or chemical splash goggles.[2] | Prevents exposure during the handling of contaminated materials. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage for the neat solid is at -20°C for long-term stability.[6]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed, airtight vials.[5][6]
-
The storage area should be clearly labeled as containing a potent and hazardous compound and be locked.[7]
2. Handling the Compound:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2] A designated area, such as a chemical fume hood or a containment glove box, should be used for all operations involving the dry powder.[2] Ensure adequate ventilation.[7]
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[8]
-
General Use: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mists, vapors, or spray.[2] Do not eat, drink, or smoke when using this product.[2][7]
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.[1]
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[6][8]
-
Contain: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.[6][9]
-
Clean-Up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.[6][9]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care.[1] All waste must be treated as hazardous chemical waste in accordance with local, state, and federal regulations.[6]
-
Solid Waste (unused compound): Collect in a clearly labeled, sealed, and puncture-resistant container. Label as "Hazardous Waste" and include the chemical name.[1]
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed, and labeled hazardous waste container.[2]
-
Contaminated PPE (e.g., gloves, gowns): Place in a designated, sealed, and labeled hazardous waste container immediately after use.[2]
-
Liquid Waste (solutions): Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.[1][9]
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
